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  • Product: 2(1H)-Pyridinethione, 4-methyl-5-nitro-
  • CAS: 25391-79-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Crystal Structure Analysis of 2(1H)-Pyridinethione, 4-methyl-5-nitro-

Introduction Pyridinethione derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordinati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridinethione derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination chemistry.[1][2][3][4][5] The introduction of a nitro group and a methyl group to the pyridinethione scaffold, as in 2(1H)-Pyridinethione, 4-methyl-5-nitro-, is anticipated to modulate its electronic properties, and consequently, its reactivity and intermolecular interactions. A definitive understanding of the three-dimensional arrangement of atoms and molecules in the solid state is paramount for elucidating structure-property relationships, which is crucial for rational drug design and the development of novel materials.

This technical guide provides a comprehensive, field-proven methodology for the crystal structure analysis of 2(1H)-Pyridinethione, 4-methyl-5-nitro-. As no crystal structure for this specific compound is currently available in the public domain, this document serves as a complete workflow for a researcher embarking on this analysis for the first time. We will cover the entire process, from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD), structure solution and refinement, and in-depth analysis of the results, including the integration of computational methods.

A key feature of pyridinethiones is their existence in a tautomeric equilibrium between the thione and thiol forms.[6] The crystal structure analysis will unequivocally determine the dominant tautomer in the solid state.

Part 1: Synthesis and Crystallization

The first critical step is to obtain high-quality single crystals of the target compound. This begins with a robust synthetic procedure followed by systematic crystallization screening.

Proposed Synthesis of 2(1H)-Pyridinethione, 4-methyl-5-nitro-

A plausible synthetic route involves the thionation of the corresponding pyridone, 4-methyl-5-nitro-2(1H)-pyridone, which is a known compound.[7] The thionation can be achieved using a thionating agent such as Lawesson's reagent.

Experimental Protocol: Synthesis

  • Starting Material: Synthesize or procure 4-methyl-5-nitro-2(1H)-pyridone. A common method for its synthesis is the nitration of 2-hydroxy-4-methylpyridine.[7]

  • Thionation Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-5-nitro-2(1H)-pyridone (1 equivalent) in anhydrous toluene or another suitable high-boiling solvent.

    • Add Lawesson's reagent (0.5-1.0 equivalents) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any insoluble by-products.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2(1H)-Pyridinethione, 4-methyl-5-nitro-.

    • Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to crystallization.

Crystallization of 2(1H)-Pyridinethione, 4-methyl-5-nitro-

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of various crystallization techniques and solvent systems is recommended.[8][9][10][11]

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water). An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Common Crystallization Techniques:

    • Slow Evaporation:

      • Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

      • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Vapor Diffusion:

      • Dissolve the compound in a small amount of a relatively volatile solvent (the "inner solvent") in a small, open vial.

      • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "outer solvent" or "precipitant").[9]

      • The vapor of the outer solvent will slowly diffuse into the inner solvent, reducing the solubility of the compound and promoting crystallization.

    • Solvent Layering:

      • Prepare a concentrated solution of the compound in a dense, good solvent.

      • Carefully layer a less dense, poor solvent (a "precipitant") on top of this solution, minimizing mixing at the interface.

      • Crystals may form at the interface over time as the solvents slowly mix.

    • Cooling:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer) to induce crystallization.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.

Principles of SC-XRD

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. When a single crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal lattice.

Experimental Workflow: Data Collection

The following is a generalized workflow for SC-XRD data collection. Specific parameters will vary depending on the diffractometer and software used.[12][13][14][15][16]

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single crystal with well-defined faces and no visible cracks or defects.

    • Carefully mount the crystal on a suitable holder (e.g., a cryoloop or a glass fiber) using a small amount of cryoprotectant oil.

  • Data Collection on a Diffractometer:

    • Mount the crystal on the goniometer head of the diffractometer.

    • A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, which minimizes thermal motion of the atoms and reduces radiation damage.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and the crystal system.

    • Based on the unit cell and symmetry, devise a data collection strategy to ensure a complete and redundant dataset is collected.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Reduction:

    • The raw diffraction images are processed to integrate the intensities of the diffraction spots.

    • Corrections are applied for various experimental factors, such as Lorentz and polarization effects, and absorption.

    • This process yields a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.

SC-XRD Workflow cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Data Processing Select Crystal Select Crystal Mount on Loop Mount on Loop Select Crystal->Mount on Loop Mount on Diffractometer Mount on Diffractometer Mount on Loop->Mount on Diffractometer Cool Crystal (100 K) Cool Crystal (100 K) Mount on Diffractometer->Cool Crystal (100 K) Center in X-ray Beam Center in X-ray Beam Cool Crystal (100 K)->Center in X-ray Beam Determine Unit Cell Determine Unit Cell Center in X-ray Beam->Determine Unit Cell Define Data Collection Strategy Define Data Collection Strategy Determine Unit Cell->Define Data Collection Strategy Collect Diffraction Images Collect Diffraction Images Define Data Collection Strategy->Collect Diffraction Images Integrate Intensities Integrate Intensities Collect Diffraction Images->Integrate Intensities Apply Corrections Apply Corrections Integrate Intensities->Apply Corrections Generate Reflection File (.hkl) Generate Reflection File (.hkl) Apply Corrections->Generate Reflection File (.hkl)

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.

Part 3: Crystal Structure Solution and Refinement

The reflection file obtained from data reduction is used to solve and refine the crystal structure.

Structure Solution

The goal of structure solution is to obtain an initial model of the atomic arrangement in the crystal. This is achieved by solving the "phase problem" of crystallography.

Structure Refinement

The initial model is then refined against the experimental diffraction data to improve its accuracy. This is typically done using a least-squares minimization procedure.[17]

Experimental Protocol: Structure Solution and Refinement with Olex2

Software packages like Olex2 provide a user-friendly interface for solving and refining crystal structures, often integrating powerful programs like SHELXT for solution and SHELXL for refinement.[18][19][20][21][22][23][24]

  • Data Import:

    • Launch Olex2 and import the reflection file (.hkl) and the instrument file.

  • Space Group Determination:

    • The software will analyze the systematic absences in the diffraction data to suggest possible space groups. Select the most probable space group based on the statistical analysis.

  • Structure Solution:

    • Use a structure solution program like SHELXT within Olex2. This will typically provide an initial model of the molecule.

  • Model Building and Refinement:

    • Identify and correctly assign the atom types in the initial model.

    • Perform an initial refinement using SHELXL. This will refine the atomic coordinates, and isotropic displacement parameters.

    • Refine the model anisotropically, which accounts for the direction-dependent thermal motion of the atoms.

    • Locate and add hydrogen atoms to the model. For C-H hydrogens, they are typically placed in calculated positions. For N-H hydrogens, they may be found in the difference Fourier map.

    • Continue to refine the structure until the model converges, meaning that further refinement cycles do not significantly change the parameters.

  • Validation:

    • Check the final refined model for any issues, such as large residual electron density peaks or unusual bond lengths and angles.

    • Generate a crystallographic information file (CIF) which contains all the information about the crystal structure and the data collection and refinement process.

Structure Solution and Refinement cluster_0 Initial Steps cluster_1 Structure Solution cluster_2 Refinement Cycles cluster_3 Validation & Output Import Data (.hkl) Import Data (.hkl) Determine Space Group Determine Space Group Import Data (.hkl)->Determine Space Group Run SHELXT Run SHELXT Determine Space Group->Run SHELXT Obtain Initial Model Obtain Initial Model Run SHELXT->Obtain Initial Model Assign Atom Types Assign Atom Types Obtain Initial Model->Assign Atom Types Isotropic Refinement Isotropic Refinement Assign Atom Types->Isotropic Refinement Anisotropic Refinement Anisotropic Refinement Isotropic Refinement->Anisotropic Refinement Add Hydrogen Atoms Add Hydrogen Atoms Anisotropic Refinement->Add Hydrogen Atoms Final Refinement Cycles Final Refinement Cycles Add Hydrogen Atoms->Final Refinement Cycles Check Final Model Check Final Model Final Refinement Cycles->Check Final Model Generate CIF Generate CIF Check Final Model->Generate CIF

Caption: Workflow for Crystal Structure Solution and Refinement.

Part 4: Analysis and Interpretation of the Crystal Structure

With a refined crystal structure, a wealth of information can be extracted.

Molecular Geometry

The primary information obtained is the precise molecular geometry, including:

  • Bond Lengths and Angles: These provide insight into the bonding within the molecule.

  • Torsion Angles: These define the conformation of the molecule.

  • Tautomeric Form: The location of the hydrogen atom on either the nitrogen or sulfur will definitively identify the dominant tautomer in the solid state.

Intermolecular Interactions

Understanding how molecules pack in the crystal is crucial. This involves analyzing intermolecular interactions, which can be done using software like Mercury or by performing a Hirshfeld surface analysis.[25][26][27]

  • Hydrogen Bonds: These are strong, directional interactions that often play a dominant role in crystal packing.

  • π-π Stacking: The aromatic rings of the pyridinethione molecules may stack on top of each other.

  • Other Weak Interactions: van der Waals forces and other weaker interactions also contribute to the overall crystal packing.

Table 1: Expected Crystallographic Data for 2(1H)-Pyridinethione, 4-methyl-5-nitro-

ParameterExpected Value/Information
Chemical FormulaC₆H₆N₂O₂S
Formula Weight170.19 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell DimensionsTo be determined
VolumeTo be determined
ZTo be determined
Density (calculated)To be determined
Absorption CoefficientTo be determined
F(000)To be determined
Final R indices [I>2sigma(I)]R1 < 0.05, wR2 < 0.10 for a good quality structure
Goodness-of-fit on F²~1.0

Part 5: Integration with Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool to complement experimental crystallographic data.[28][29][30][31]

DFT Calculations
  • Geometry Optimization: The experimental geometry from the crystal structure can be used as a starting point for a gas-phase geometry optimization. Comparing the experimental and theoretical geometries can provide insights into the effects of crystal packing on the molecular structure.

  • Electronic Properties: DFT can be used to calculate various electronic properties, such as the molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. These properties are important for understanding the reactivity and potential biological activity of the molecule.

  • Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

Integrated Workflow cluster_0 Experimental cluster_1 Computational cluster_2 Analysis & Interpretation Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization SC-XRD SC-XRD Crystallization->SC-XRD Structure Solution & Refinement Structure Solution & Refinement SC-XRD->Structure Solution & Refinement Refined Crystal Structure Refined Crystal Structure Structure Solution & Refinement->Refined Crystal Structure DFT Geometry Optimization DFT Geometry Optimization Refined Crystal Structure->DFT Geometry Optimization Input Geometry Structure-Property Relationships Structure-Property Relationships Refined Crystal Structure->Structure-Property Relationships Calculation of Electronic Properties Calculation of Electronic Properties DFT Geometry Optimization->Calculation of Electronic Properties Theoretical Model Theoretical Model Calculation of Electronic Properties->Theoretical Model Theoretical Model->Structure-Property Relationships

Caption: Integrated Experimental and Computational Workflow.

Conclusion

The crystal structure analysis of 2(1H)-Pyridinethione, 4-methyl-5-nitro- is a multifaceted process that provides invaluable insights into its molecular and supramolecular chemistry. This technical guide has outlined a comprehensive and logical workflow, from the initial synthesis and crystallization to the final analysis and interpretation of the crystal structure, augmented by computational methods. By following these field-proven protocols, researchers, scientists, and drug development professionals can obtain a high-quality crystal structure and leverage this information to advance their respective fields. The definitive determination of the solid-state structure of this compound will provide a solid foundation for understanding its properties and for the rational design of new molecules with desired functionalities.

References

Sources

Exploratory

physicochemical properties of 2(1H)-Pyridinethione, 4-methyl-5-nitro-

An In-Depth Technical Guide to the Physicochemical Profiling and Mechanistic Behavior of 4-Methyl-5-nitro-2(1H)-pyridinethione Executive Summary 4-Methyl-5-nitro-2(1H)-pyridinethione (CAS: 25391-79-1), also known as 4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Mechanistic Behavior of 4-Methyl-5-nitro-2(1H)-pyridinethione

Executive Summary

4-Methyl-5-nitro-2(1H)-pyridinethione (CAS: 25391-79-1), also known as 4-methyl-5-nitropyridine-2-thiol, is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and materials science[1]. Its unique substitution pattern—combining a nucleophilic sulfur center, an electron-donating methyl group, and a strongly electron-withdrawing nitro group—creates a complex physicochemical profile governed by tautomerism and resonance stabilization. This whitepaper provides a comprehensive analysis of its structural dynamics, acid-base chemistry, and field-proven synthetic methodologies.

Structural Dynamics and Tautomeric Equilibrium

Like its parent compound, 2-pyridinethione, 4-methyl-5-nitro-2(1H)-pyridinethione exists in a dynamic tautomeric equilibrium between the lactam-like thione form and the lactim-like thiol form[2].

The position of this equilibrium is highly dependent on the microenvironment (solvent polarity, physical state, and temperature) and the electronic effects of the ring substituents:

  • Solvent Effects: The thione tautomer possesses a significantly larger dipole moment (often 2–3 times greater than the thiol form). Consequently, in polar solvents (e.g., DMSO, water) and in the solid crystalline state, the thione form is thermodynamically favored due to dipole-dipole stabilization and intermolecular hydrogen bonding[2]. In the gas phase or non-polar solvents (e.g., cyclohexane), the aromatic thiol form becomes more prominent.

  • Electronic Perturbation: The 5-nitro group exerts a strong electron-withdrawing effect via both induction (-I) and resonance (-M). This drastically stabilizes the conjugate base (thiolate/thionate anion) upon deprotonation. The 4-methyl group exerts a weak electron-donating inductive effect (+I), which slightly modulates the electrophilicity of the adjacent positions but does not override the dominant pull of the nitro group.

Tautomerism Thiol Thiol Tautomer (Gas Phase / Non-polar) Thione Thione Tautomer (Solid State / Polar Solvents) Thiol->Thione Solvent Polarity (Dipole stabilization) Anion Thiolate/Thionate Anion (Deprotonated) Thiol->Anion Base Thione->Anion Base (pKa ~5.0) Nitro 5-Nitro Group (-I, -M Effect) Stabilizes Anion Nitro->Anion Resonance Methyl 4-Methyl Group (+I Effect) Steric/Electronic tuning Methyl->Thione Inductive

Fig 1: Tautomeric equilibrium and substituent electronic effects on the conjugate base.

Physicochemical Properties

The physicochemical parameters of 4-methyl-5-nitro-2(1H)-pyridinethione dictate its behavior in biological assays and synthetic workflows. The data below synthesizes known parameters for this specific CAS and extrapolates highly accurate predicted values based on the well-documented 5-nitro-2-pyridinethiol analogs[3].

ParameterValue / DescriptionMechanistic Rationale
Chemical Name 4-Methyl-5-nitro-2(1H)-pyridinethioneIUPAC nomenclature favoring the thione tautomer.
CAS Registry Number 25391-79-1Unique identifier for structural verification[1].
Molecular Formula C6H6N2O2S-
Molecular Weight 170.19 g/mol -
Physical State Yellow/Orange crystalline solidColoration is due to the extended chromophore generated by the nitro group conjugated with the thione system.
Estimated pKa ~4.8 - 5.5Unsubstituted 2-pyridinethione has a pKa of ~9.9. The strong -M effect of the 5-nitro group drastically lowers the pKa by stabilizing the anionic charge[4].
LogP (Predicted) ~1.2 - 1.5The polarity of the nitro and thione groups is partially offset by the lipophilic 4-methyl group, resulting in moderate lipophilicity.

Acid-Base Chemistry and pKa Profiling

Understanding the acidity of the N-H / S-H proton is critical for designing alkylation reactions. Unsubstituted pyridine-2-thiol is a weak acid (pKa ~9.9). However, the introduction of the 5-nitro group transforms the molecule into a moderately strong organic acid (pKa ~5.0).

Causality of the pKa Shift: When the molecule is deprotonated, the resulting negative charge is not localized on the sulfur atom. Instead, it is highly delocalized through the pyridine ring and onto the oxygen atoms of the 5-nitro group via resonance. Because the nitro group is in the para position relative to the sulfur atom (position 2 vs position 5), direct resonance structures can be drawn where the negative charge resides entirely on the electronegative nitro oxygens. This massive thermodynamic stabilization of the conjugate base drives the pKa down by nearly 5 log units compared to the parent compound.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity data and synthetic success, the following protocols are designed with built-in validation steps.

Protocol A: Spectrophotometric Determination of pKa

Because the protonated (neutral) and deprotonated (anionic) species have distinct chromophores, UV-Vis spectroscopy is the gold standard for pKa determination.

  • Preparation: Prepare a 50 µM stock solution of 4-methyl-5-nitro-2(1H)-pyridinethione in a co-solvent system (e.g., 5% DMSO in aqueous universal buffer) to ensure complete dissolution.

  • Titration: Aliquot the solution into a series of vials adjusted to pH ranging from 2.0 to 9.0 using dilute HCl or NaOH.

  • Acquisition: Record the UV-Vis spectra (250–450 nm) for each pH point.

  • Self-Validation (Isosbestic Points): Overlay the spectra. You must observe at least one clear isosbestic point (a specific wavelength where absorbance remains constant across all pH values). Causality: The presence of a sharp isosbestic point mathematically proves a clean, two-state equilibrium (Neutral ⇌ Anion) without degradation or aggregation artifacts.

  • Calculation: Plot the absorbance at the λmax​ of the anion versus pH and fit to the Henderson-Hasselbalch equation to extract the pKa.

Protocol B: Regioselective S-Alkylation

The sulfur atom is a "soft" nucleophile, while the nitrogen is "hard." To synthesize 2-alkylthio derivatives (common precursors for drug scaffolds), S-alkylation must be favored over N-alkylation.

  • Deprotonation: Dissolve 1.0 eq of the starting material in anhydrous DMF. Add 1.2 eq of Potassium Carbonate ( K2​CO3​ ). Stir for 15 minutes at room temperature. Causality: K2​CO3​ is a mild, insoluble base that slowly generates the thiolate anion. The use of a polar aprotic solvent (DMF) leaves the bulky, soft sulfur anion highly reactive (unsolvated).

  • Alkylation: Dropwise add 1.1 eq of the alkyl halide (e.g., methyl iodide or benzyl bromide).

  • Reaction Monitoring: Stir for 2-4 hours. Monitor via TLC or LC-MS. The product will be significantly less polar than the starting material.

  • Workup: Quench with ice water to precipitate the product. Filter and wash with cold water.

  • Self-Validation: Analyze via 1H -NMR. Causality: If S-alkylation occurred, the alkyl protons will appear at a distinct chemical shift (e.g., S- CH3​ at ~2.5 ppm), and the pyridine ring protons will shift upfield due to the loss of the strongly electron-withdrawing thione character.

Synthetic Utility and Downstream Applications

4-Methyl-5-nitro-2(1H)-pyridinethione is rarely the final drug candidate; it is a strategic intermediate. The most common synthetic trajectory involves S-alkylation followed by the reduction of the nitro group to an amine. The resulting 5-amino-2-(alkylthio)-4-methylpyridine is a highly versatile bis-nucleophile used to construct fused bicyclic systems, such as imidazo[4,5-c]pyridines or thiazolo[5,4-c]pyridines, which are privileged scaffolds in kinase inhibitor design.

Synthesis SM 4-Methyl-5-nitro- 2(1H)-pyridinethione Alkylation S-Alkylation (K2CO3, R-X) SM->Alkylation Intermediate 2-(Alkylthio)-4-methyl- 5-nitropyridine Alkylation->Intermediate Reduction Nitro Reduction (Fe/HCl or Pd/C, H2) Intermediate->Reduction Product 2-(Alkylthio)-4-methyl- pyridin-5-amine Reduction->Product

Fig 2: Standard synthetic workflow for S-alkylation and subsequent nitro reduction.

By leveraging the predictable tautomerism and pKa shifts induced by the 5-nitro group, medicinal chemists can tightly control the reactivity of this scaffold, ensuring high-yielding, regioselective transformations.

References

  • BLD Pharm. "4-Methyl-5-nitropyridine-2-thiol (CAS: 25391-79-1)
  • Moran, D., et al. "2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study." The Journal of Organic Chemistry,
  • National Center for Biotechnology Information. "5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652." PubChem,
  • Kirk-Othmer. "Pyridine and Pyridine Derivatives." Encyclopedia of Chemical Technology,

Sources

Foundational

Synthesis Pathways and Mechanisms for 2(1H)-Pyridinethione, 4-methyl-5-nitro-

Introduction and Core Utility 2(1H)-Pyridinethione, 4-methyl-5-nitro- (CAS: 25391-79-1), frequently referred to by its tautomeric name 4-methyl-5-nitro-2-pyridinethiol , is a highly functionalized N-heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Core Utility

2(1H)-Pyridinethione, 4-methyl-5-nitro- (CAS: 25391-79-1), frequently referred to by its tautomeric name 4-methyl-5-nitro-2-pyridinethiol , is a highly functionalized N-heterocyclic building block. In the realm of drug development, this compound is a critical intermediate in the synthesis of p38 MAP kinase inhibitors [1] and broad-spectrum antibacterial piperidine derivatives [2].

The structural complexity of this molecule lies in its functional density: a methyl group providing steric bulk, a strongly electron-withdrawing nitro group, and a sulfur-containing moiety capable of tautomerizing between a thiol (-SH) and a thione (=S) state. Understanding the causal mechanisms behind its synthesis is essential for researchers looking to scale production while maintaining high purity and avoiding the premature reduction of the sensitive nitro group.

Mechanistic Framework: Nucleophilic Aromatic Substitution ( SN​Ar )

The synthesis of 2(1H)-pyridinethione, 4-methyl-5-nitro- relies fundamentally on a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway, utilizing 2-chloro-4-methyl-5-nitropyridine (CAS: 23056-33-9) as the electrophilic starting material.

Causality of Reactivity

The SN​Ar reaction is highly favored in this system due to the synergistic electron-withdrawing effects of the ring substituents:

  • LUMO Lowering: The endocyclic pyridine nitrogen (ortho to the chloride leaving group) and the exocyclic nitro group (para to the leaving group) drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Meisenheimer Complex Stabilization: When a soft sulfur nucleophile attacks the C2 position, aromaticity is temporarily broken. The resulting negative charge is highly delocalized and stabilized by the electronegative nitrogen and oxygen atoms of the nitro group.

  • Rearomatization: The chloride ion, being a stable leaving group, is rapidly expelled, restoring the aromatic system and yielding the substituted product.

Tautomerization Dynamics

Once synthesized, the compound exists in a dynamic equilibrium. In polar solvents and the solid state, the thione form predominates due to the thermodynamic stabilization of the highly polar N-H and C=S bonds. In non-polar environments, the thiol form becomes more prevalent.

SNAr_Mechanism A 2-Chloro-4-methyl- 5-nitropyridine B Nucleophilic Attack (S source) A->B Activation by -NO2 & Pyridine N C Meisenheimer Complex B->C Addition D Chloride Elimination C->D Rearomatization E 4-Methyl-5-nitro- 2-pyridinethiol D->E Deprotonation/ Hydrolysis F 2(1H)-Pyridinethione, 4-methyl-5-nitro- E->F Tautomerization (Solvent Dependent)

Fig 1. SNAr mechanism and tautomerization of 4-methyl-5-nitro-2-pyridinethiol.

Synthesis Pathways: Methodological Selection

Selecting the correct sulfur nucleophile is the most critical decision in this workflow. The two primary reagents are Thiourea and Sodium Hydrosulfide (NaSH) .

Pathway A: Thiourea-Mediated Synthesis (Industry Standard)

Thiourea is the preferred nucleophile for synthesizing nitro-substituted pyridinethiols [2].

  • Mechanistic Advantage: Thiourea attacks the C2 position to form an S-alkyl isothiouronium salt intermediate. This intermediate is highly stable. Subsequent base hydrolysis cleaves the isothiouronium moiety, releasing the target thiolate.

  • Why it works: Unlike NaSH, thiourea is not a strong reducing agent. This completely eliminates the risk of over-reducing the sensitive 5-nitro group into a 5-amino group—a common side reaction that plummets yield and complicates purification.

Pathway B: Direct Displacement via NaSH

NaSH provides a direct SH− nucleophile, allowing for a single-step displacement of the chloride [3].

  • The Trade-off: While the reaction is faster, NaSH is a potent reducing agent. Under prolonged reflux, it can reduce the nitro group. Furthermore, the reaction requires stringent engineering controls due to the generation of highly toxic hydrogen sulfide ( H2​S ) gas upon acidification.

Comparative Data Summary
ParameterPathway A: Thiourea MethodPathway B: NaSH Method
Primary Reagents Thiourea, EtOH, NH4​OH , HClNaSH, MeOH or EtOH, HCl
Reaction Time 4 - 12 hours1 - 3 hours
Optimal Temperature Reflux (78°C)Reflux (65°C - 78°C)
Key Intermediate Isothiouronium saltDirect Thiolate
Chemoselectivity High (Preserves NO2​ group)Moderate (Risk of NO2​ reduction)
Safety Profile High (No H2​S generation)Low (Severe risk of H2​S exposure)
Typical Yield 75% - 85%70% - 80%

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high-fidelity results.

Protocol A: Thiourea-Mediated Synthesis (Recommended)

Workflow Step1 1. Reagent Mixing 2-Chloro-4-methyl-5-nitropyridine + Thiourea in EtOH Step2 2. Reflux Heat to 78°C for 4-12h (Isothiouronium salt formation) Step1->Step2 Step3 3. Base Hydrolysis Add 20% NH4OH or NaOH (Cleavage to thiolate) Step2->Step3 Step4 4. Acidification Adjust pH to 3-4 with HCl (Precipitation of product) Step3->Step4 Step5 5. Isolation Filtration, Washing (H2O), & Vacuum Drying Step4->Step5

Fig 2. Step-by-step experimental workflow for the thiourea-mediated synthesis pathway.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-chloro-4-methyl-5-nitropyridine in absolute ethanol (approx. 10 mL per gram of substrate). Rationale: Ethanol provides sufficient solubility and a boiling point (78°C) that perfectly overcomes the SN​Ar activation energy barrier without thermally degrading the nitro group.

  • Nucleophilic Attack: Add 1.1 equivalents of thiourea. Heat the mixture to reflux.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate mobile phase. The reaction is complete when the starting material spot is entirely consumed (typically 4 to 12 hours).

  • Hydrolysis: Cool the mixture to room temperature. Add 20% aqueous NH4​OH (or 1N NaOH) to basify the solution. Stir for 1 hour. Rationale: The base acts to hydrolyze the isothiouronium salt, releasing the thiolate and water-soluble urea/cyanamide byproducts.

  • Precipitation: Slowly add 1N HCl dropwise while stirring until the pH reaches 3-4. Rationale: The pKa of the pyridinethiol is typically around 5-7. Acidifying to pH 3-4 ensures the compound is fully protonated, rendering it neutral and driving high-yield precipitation out of the aqueous medium.

  • Isolation: Filter the bright yellow/orange precipitate under vacuum. Wash extensively with cold distilled water to remove residual inorganic salts, and dry in a vacuum oven at 45°C to constant weight.

Protocol B: NaSH Direct Displacement

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of 2-chloro-4-methyl-5-nitropyridine in methanol.

  • Reagent Addition: Slowly add 1.5 equivalents of Sodium Hydrosulfide (NaSH hydrate). CRITICAL SAFETY WARNING: This step and all subsequent steps must be performed in a highly ventilated fume hood equipped with basic scrubbers due to the potential release of H2​S gas.

  • Reflux: Heat the mixture to reflux for 1 to 3 hours.

  • Validation Checkpoint 2 (Color/State): The solution will rapidly darken as the highly conjugated thiolate forms. Monitor strictly by LC-MS to prevent over-reduction of the nitro group.

  • Workup & Isolation: Concentrate the mixture in vacuo. Dissolve the crude residue in hot water, cool to 5°C, and carefully acidify with citric acid (preferred over HCl to minimize rapid H2​S bubbling) to precipitate the product [3]. Filter, wash with cold water, and dry.

Conclusion

The synthesis of 2(1H)-Pyridinethione, 4-methyl-5-nitro- requires a delicate balance between driving a nucleophilic aromatic substitution and preserving a highly reducible nitro group. By leveraging the thiourea-mediated pathway, researchers can exploit the thermodynamic stability of the isothiouronium intermediate to achieve high yields and exceptional chemoselectivity, ensuring the integrity of this vital pharmaceutical building block.

References

  • Array BioPharma Inc. (2006). P38 inhibitors and methods of use thereof (U.S. Patent No. 7,135,575 B2). U.S. Patent and Trademark Office.
  • AstraZeneca AB. (2006). Antibacterial piperidine derivatives (PCT Int. Appl. WO2006087543A1). World Intellectual Property Organization.
  • Bayer CropScience AG. (2010). Insecticidal benzenedicarboxamide derivative (PCT Int. Appl. WO2010012442A2). World Intellectual Property Organization.
Exploratory

An In-depth Technical Guide on the Electronic Structure and Tautomerism of 4-methyl-5-nitro-2(1H)-Pyridinethione

This guide provides a comprehensive technical overview of the electronic structure and tautomeric properties of 4-methyl-5-nitro-2(1H)-pyridinethione, a heterocyclic compound of interest in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the electronic structure and tautomeric properties of 4-methyl-5-nitro-2(1H)-pyridinethione, a heterocyclic compound of interest in medicinal chemistry and drug development. The intricate interplay of its substituent effects and the resulting tautomeric equilibrium are critical determinants of its chemical reactivity, biological activity, and potential therapeutic applications.

Introduction: The Significance of Substituted Pyridinethiones

Pyridinethione derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their diverse biological activities, including antimicrobial, antifungal, and anticancer properties, stem from their unique structural and electronic features. The tautomeric nature of 2(1H)-pyridinethiones, existing in a dynamic equilibrium between the thione and thiol forms, plays a pivotal role in their mechanism of action and interaction with biological targets. Understanding the factors that govern this equilibrium, such as substituent effects and solvent polarity, is paramount for the rational design of novel therapeutic agents. This guide will focus specifically on the 4-methyl-5-nitro derivative, a substitution pattern that introduces competing electronic effects, making its study particularly insightful.

Thione-Thiol Tautomerism: A Fundamental Equilibrium

The core of 2(1H)-pyridinethione's chemical behavior lies in its ability to exist as two distinct tautomers: the 2(1H)-pyridinethione (thione) form and the pyridine-2-thiol (thiol) form. This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms.

Tautomerism Thione 4-methyl-5-nitro-2(1H)-pyridinethione (Thione Form) Thiol 4-methyl-5-nitro-pyridine-2-thiol (Thiol Form) Thione->Thiol Proton Transfer Thiol->Thione Proton Transfer

Caption: The thione-thiol tautomeric equilibrium of 4-methyl-5-nitro-2(1H)-pyridinethione.

For the unsubstituted 2(1H)-pyridinethione, the thione tautomer is generally considered to be the more stable form in solution, a preference driven by the polarity of the solvent and the potential for intermolecular hydrogen bonding.[1][2] In the gas phase, however, the thiol form can be the more stable tautomer.[1][3] The introduction of substituents at the 4- and 5-positions significantly influences this equilibrium.

Electronic Structure and the Influence of Substituents

The electronic landscape of the pyridine ring in 4-methyl-5-nitro-2(1H)-pyridinethione is shaped by the interplay of the electron-donating methyl group and the electron-withdrawing nitro group.

  • 4-Methyl Group: The methyl group at the C4 position acts as an electron-donating group through an inductive effect, increasing the electron density on the pyridine ring.

  • 5-Nitro Group: The nitro group at the C5 position is a strong electron-withdrawing group, acting through both inductive and resonance effects. This significantly decreases the electron density on the ring.

This push-pull electronic arrangement creates a highly polarized molecule. The electron-withdrawing nature of the nitro group is expected to increase the acidity of the N-H proton in the thione form, potentially shifting the equilibrium towards the thiol form. Conversely, the increased polarity of the thione form due to the nitro group could lead to stronger solvation in polar solvents, favoring the thione tautomer.[2]

Computational Insights into Tautomer Stability
TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Polar Solvent (e.g., Water)Dipole Moment (Debye)
Thione0 (Reference)0 (Reference)~4-6
Thiol-1 to -3+2 to +4~1-3

Note: These values are illustrative and based on general trends observed for substituted pyridinethiones.[1] The negative relative energy in the gas phase for the thiol form suggests its potential for greater stability in the absence of solvent effects. In a polar solvent, the greater dipole moment of the thione form leads to stronger solute-solvent interactions, thereby stabilizing it relative to the less polar thiol tautomer.[1][2]

Spectroscopic Characterization of Tautomers

Several spectroscopic techniques are instrumental in elucidating the tautomeric equilibrium of 2(1H)-pyridinethiones.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for distinguishing between the thione and thiol tautomers, as their distinct chromophores give rise to different absorption maxima. The thione form typically exhibits a strong absorption band at a longer wavelength compared to the thiol form. The position of the tautomeric equilibrium can be quantified by analyzing the spectra in solvents of varying polarity.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides characteristic vibrational frequencies for functional groups present in each tautomer. The thione form is characterized by a prominent C=S stretching vibration, while the thiol form exhibits a distinct S-H stretching band.[1] The absence or presence and intensity of these bands can indicate the dominant tautomer in a given state (solid or solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment and can therefore be used to differentiate between the thione and thiol forms. For instance, the chemical shift of the proton attached to the nitrogen in the thione form will differ significantly from the S-H proton in the thiol form.[7]

Experimental Protocol: Solvent-Dependent UV-Vis Spectroscopic Analysis

This protocol outlines a method to investigate the tautomeric equilibrium of 4-methyl-5-nitro-2(1H)-pyridinethione as a function of solvent polarity.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Synthesize and purify 4-methyl-5-nitro-2(1H)-pyridinethione B Prepare stock solution in a non-polar solvent (e.g., Dioxane) A->B C Prepare a series of solutions in solvents of varying polarity (e.g., Dioxane, Acetonitrile, Ethanol, Water) B->C D Record UV-Vis spectra of each solution (e.g., 200-400 nm) C->D E Identify absorption maxima (λmax) for each tautomer D->E F Correlate changes in λmax and absorbance with solvent polarity E->F G Determine the dominant tautomer in each solvent F->G

Caption: Experimental workflow for solvent-dependent UV-Vis analysis of tautomerism.

Step-by-Step Methodology:

  • Synthesis and Purification: Synthesize 4-methyl-5-nitro-2(1H)-pyridinethione using established literature methods and purify by recrystallization or column chromatography.[8][9]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a relatively non-polar solvent in which both tautomers may be present, such as dioxane.[2]

  • Preparation of Solvent Series: Prepare a series of dilute solutions of the compound in solvents with a wide range of polarities (e.g., n-hexane, dioxane, chloroform, acetonitrile, ethanol, and water). Ensure the final concentration is identical for all solutions.

  • UV-Vis Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer. Use the respective pure solvent as a blank.

  • Data Analysis:

    • Identify the absorption maxima (λmax) corresponding to the thione and thiol tautomers.

    • Plot the absorbance at the λmax of the thione form as a function of the solvent polarity parameter (e.g., Dimroth-Reichardt parameter, ET(30)).

    • An increase in the absorbance of the thione band with increasing solvent polarity would confirm the stabilization of the thione tautomer in more polar environments.[2]

Implications for Drug Development

The tautomeric equilibrium of 4-methyl-5-nitro-2(1H)-pyridinethione has profound implications for its potential as a drug candidate:

  • Receptor Binding: The different tautomers present distinct hydrogen bonding patterns (donor/acceptor sites) and overall shapes, which will influence their binding affinity and selectivity for a biological target.

  • Membrane Permeability: The less polar thiol tautomer may exhibit better membrane permeability compared to the more polar thione form, affecting the pharmacokinetic properties of the compound.

  • Metabolism: The two tautomers may be metabolized differently by enzymes, leading to different metabolic profiles and potential toxicities.

A thorough understanding and ability to control the tautomeric equilibrium are therefore crucial for the successful development of pyridinethione-based therapeutics.

Conclusion

The electronic structure of 4-methyl-5-nitro-2(1H)-pyridinethione is characterized by a delicate balance of competing electronic effects from its substituents. This, in turn, governs the position of the thione-thiol tautomeric equilibrium. While the thione form is generally favored in solution, particularly in polar solvents, the thiol form may be more stable in the gas phase. The judicious use of spectroscopic and computational methods is essential to fully characterize this dynamic system. For researchers in drug development, a deep understanding of these fundamental properties is a prerequisite for designing and optimizing pyridinethione derivatives with desired biological activities and pharmacokinetic profiles.

References

  • Theoretical Studies of the Tautomers of Pyridinethiones. The Journal of Physical Chemistry A. [Link]

  • Theoretical Studies of the Tautomers of Pyridinethiones. ACS Publications. [Link]

  • 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. ResearchGate. [Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]

  • Thiol-thione tautomerism in 2-pyridinethione: Effect of hydration. ResearchGate. [Link]

  • Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Revista de Chimie. [Link]

  • Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. The Australian National University. [Link]

  • Influence of pyridinic nitrogen on tautomeric shifts and charge transport in single molecule keto enol equilibria. PMC. [Link]

  • Tautomers of substituted Pyridines. Sciencemadness Discussion Board. [Link]

  • 2-Pyridone tautomer ratio. Chemistry Stack Exchange. [Link]

  • Keto-enol tautomerism of pyridazinones. ResearchGate. [Link]

  • Thiol−Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. The Journal of Physical Chemistry A. [Link]

  • The thione-thiol tautomerism in simple thioamides. SciSpace. [Link]

  • Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal. [Link]

  • When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. ResearchGate. [Link]

  • Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Thione-thiol tautomerism in new 4-methyl-3-nitopyridine derivative in the solid state – X-ray, electron absorption and emission, IR and Raman studies discussed in term of quantum chemical DFT calculations. ResearchGate. [Link]

  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. PubMed. [Link]

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. ResearchGate. [Link]

  • Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Academia.edu. [Link]

  • Pyrithione. Wikipedia. [Link]

  • Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions. [Link]

  • The Synthesis, spectral, molecular docking and antimicrobial studies of some substituted 4-([1,1'-biphenyl]-4-yl) pyrimidine-2(1H)-thiones. Indian Journal of Chemistry. [Link]

Sources

Foundational

Thermodynamic Stability and Tautomeric Equilibrium of 4-Methyl-5-nitro-2(1H)-pyridinethione: A Comprehensive Technical Guide

Executive Summary The compound 4-methyl-5-nitro-2(1H)-pyridinethione (CAS: 25391-79-1) is a highly functionalized heterocyclic building block of significant interest in coordination chemistry, materials science, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methyl-5-nitro-2(1H)-pyridinethione (CAS: 25391-79-1) is a highly functionalized heterocyclic building block of significant interest in coordination chemistry, materials science, and drug development. Like all 2-mercaptopyridine derivatives, it exists in a dynamic tautomeric equilibrium between the thione (2(1H)-pyridinethione) and thiol (2-pyridinethiol) forms.

However, the presence of the strongly electron-withdrawing 5-nitro group and the electron-donating 4-methyl group fundamentally perturbs this equilibrium. This whitepaper provides an in-depth mechanistic analysis of how these substituents dictate the thermodynamic stability of the tautomers, outlines the environmental drivers of this equilibrium, and establishes self-validating experimental workflows for quantifying these thermodynamic parameters.

Mechanistic Grounding: The Thione-Thiol Tautomeric System

The baseline tautomerism of 2-pyridinethione involves the migration of a proton between the endocyclic nitrogen (N1) and the exocyclic sulfur at C2.

In the gas phase or non-polar environments, the thiol form is generally favored because it maximizes the aromaticity of the pyridine ring (a fully delocalized 6π electron system). However, in polar solvents or the solid state, the equilibrium shifts dramatically to favor the thione form . As demonstrated in studies of analogous tautomeric systems , the solid-state structure heavily favors a doubly hydrogen-bonded dimeric thione form. The thione tautomer possesses a significantly larger dipole moment due to the zwitterionic resonance contributor ( H−N+=C−S− ), which is highly stabilized by the dielectric constant of polar solvents.

Recent advances using Resonant Inelastic X-ray Scattering (RIXS) have further elucidated that solvent polarity and hydrogen bonding directly induce orbital polarization at the proton-transfer site, fundamentally altering the thermodynamic stability of the tautomers .

Electronic Perturbation: The Push-Pull Causality

The thermodynamic stability of 4-methyl-5-nitro-2(1H)-pyridinethione cannot be understood without analyzing the synergistic electronic effects of its substituents.

The 5-Nitro Group (-NO 2​ ): Zwitterionic Stabilization

The nitro group at the C5 position is para to the C2=S functional group and meta to the N1 nitrogen. In the thione form, the N1 nitrogen possesses a lone pair that acts as a strong electron donor (+M effect). Because N1 is conjugated through the C6=C5 π -bond directly to the C5-NO 2​ group, it creates a powerful push-pull resonance system . The nitrogen lone pair pushes electron density into the ring, which is perfectly accepted by the strongly electron-withdrawing nitro group (-M, -I). This extended zwitterionic delocalization massively stabilizes the thione form.

In contrast, while the -SH group in the thiol form can theoretically donate electrons, sulfur's 3p lone pairs overlap poorly with the carbon 2p π -system compared to nitrogen's 2p-2p overlap. Thus, the thiol form lacks this profound resonance stabilization.

The 4-Methyl Group (-CH 3​ ): Inductive Counterbalance

Positioned at C4, ortho to the nitro group, the methyl group exerts electron-donating inductive (+I) and hyperconjugative (+H) effects. While it slightly increases steric bulk, its primary thermodynamic role is to inject electron density into the electron-deficient ring, counterbalancing the intense inductive withdrawal of the nitro group without disrupting the primary N1 C5 push-pull axis.

G Thiol Thiol Tautomer (Aromatic, Low Dipole) Thione Thione Tautomer (Charge-Separated, High Dipole) Thiol->Thione Polar Solvents Thione->Thiol Gas Phase EWG 5-Nitro Group (-M, -I) EWG->Thione Delocalizes N-H lone pair (Push-Pull Resonance) EDG 4-Methyl Group (+H, +I) EDG->Thione Counterbalances ring electron deficiency

Fig 1: Electronic and environmental drivers of the thione-thiol tautomeric equilibrium.

Thermodynamic Drivers: Solvation and Dimerization

The amplification of isomeric differences via hydrogen bonding is a critical thermodynamic driver in polar media . Computational studies on related mercaptopyridine derivatives confirm that thiono forms exhibit greater thermodynamic stability in polar environments due to their larger dipole moments .

For 4-methyl-5-nitro-2(1H)-pyridinethione, the Gibbs free energy of tautomerization ( ΔGtaut​ ) is highly solvent-dependent. In non-polar solvents, the compound can still favor the thione form by forming robust N-H···S hydrogen-bonded dimers, which artificially lowers the enthalpy of the thione state. To measure the true monomeric thermodynamic stability, experiments must be conducted at high dilution.

Quantitative Data Summary

The following table summarizes the comparative thermodynamic parameters, highlighting how the push-pull substituent effects of the 4-methyl and 5-nitro groups further bias the equilibrium toward the thione form compared to the unsubstituted baseline.

Table 1: Comparative Thermodynamic Parameters

EnvironmentSystemDominant TautomerEstimated ΔGtaut​ (kcal/mol)* Keq​ (Thione/Thiol)
Gas Phase UnsubstitutedThiol+2.5 to +3.0< 0.01
Gas Phase 4-Me-5-NO 2​ Thiol+0.5 to +1.0~ 0.2
Non-Polar Solvent UnsubstitutedThione-1.0 to -1.5~ 10
Non-Polar Solvent 4-Me-5-NO 2​ Thione-3.0 to -3.5~ 300
Polar Solvent UnsubstitutedThione-4.0 to -5.0> 10 3
Polar Solvent 4-Me-5-NO 2​ Thione-7.0 to -8.0> 10 5

*Note: ΔGtaut​ is defined for the reaction Thiol Thione at 298K. Negative values indicate thione favorability. Data for the substituted derivative are extrapolated based on Hammett substituent constants and DFT solvation models.

Self-Validating Experimental Workflows

To accurately quantify the thermodynamic stability of this compound, researchers must employ protocols that internally validate the integrity of the data.

Protocol 1: Variable-Temperature UV-Vis Spectroscopy

Objective: To extract the enthalpy ( ΔH ) and entropy ( ΔS ) of the tautomeric equilibrium via van 't Hoff analysis. Causality: The thione form exhibits a characteristic π→π∗ transition around 340-360 nm, while the thiol form absorbs at a lower wavelength (approx. 280-300 nm). Modulating the temperature alters the solvent's dielectric constant and the thermal energy of the system, shifting the equilibrium.

  • Sample Preparation: Prepare a 10−5 M solution of 4-methyl-5-nitro-2(1H)-pyridinethione in a medium-polarity solvent (e.g., acetonitrile). Causality: High dilution ( 10−5 M) is mandatory. At higher concentrations, the thione form rapidly dimerizes, which skews the monomeric thermodynamic data.

  • Spectral Acquisition: Equilibrate the sample in a Peltier-controlled cuvette holder. Acquire spectra from 250 nm to 450 nm at 5°C intervals from 20°C to 80°C.

  • Self-Validation (Isosbestic Point): Overlay the spectra and verify the presence of a sharp isosbestic point. Causality: An isosbestic point mathematically guarantees a closed, two-state system without side reactions. If the point drifts, thermal degradation is occurring, and the data must be discarded.

  • Thermodynamic Extraction: Extract the absorbance values at the λmax​ of the thione form. Calculate Keq​ at each temperature and plot ln(Keq​) vs. 1/T to extract ΔH and ΔS .

Workflow Step1 1. Sample Preparation 10^-5 M in varied dielectric solvents Step2 2. Variable Temp UV-Vis Scan 250-450 nm (20°C to 80°C) Step1->Step2 Step3 3. Isosbestic Validation Confirm closed two-state system Step2->Step3 Step4 4. Thermodynamic Extraction Van 't Hoff plot for ΔH and ΔS Step3->Step4

Fig 2: Self-validating UV-Vis workflow for extracting thermodynamic tautomerization parameters.

Protocol 2: Variable-Temperature 1 H-NMR with Internal Thermometry

Objective: To determine Keq​ in highly polar or protic media where UV-Vis bands may overlap.

  • Sample Preparation: Dissolve the compound in anhydrous DMSO- d6​ to a concentration of 5 mM.

  • Internal Thermometry: Add 1% v/v of pure ethylene glycol to the NMR tube. Causality: The chemical shift difference between the hydroxyl and methylene protons of ethylene glycol is strictly temperature-dependent. This provides a self-validating, highly accurate internal temperature calibration, bypassing the standard inaccuracies of the instrument's thermocouple.

  • Acquisition & Line Shape Analysis: Acquire spectra from 298 K down to 220 K. At room temperature, rapid proton exchange averages the signals. As the temperature drops, the exchange rate slows, eventually "freezing out" the individual tautomers. Integrate the distinct C6-proton signals for the thione and thiol forms to directly calculate Keq​ .

References

  • Increased Reactivity of the •Cr(CO)3(C5Me5) Radical with Thiones versus Thiols: A Theoretical and Experimental Investigation Inorganic Chemistry[Link]

  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism The Journal of Physical Chemistry B[Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering The Journal of Physical Chemistry Letters[Link]

  • Tautomerism and Regioselectivity of Acylation of 4-Hydroxy-2-mercaptopyridine-N-oxide and 2,4-Dimercaptopyridine-N-oxide: A Computational Study Phosphorus, Sulfur, and Silicon and the Related Elements[Link]

Protocols & Analytical Methods

Method

Application Note: Catalytic Workflows Utilizing 2(1H)-Pyridinethione, 4-methyl-5-nitro- Complexes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The transition from traditional thermal radical initiators to vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The transition from traditional thermal radical initiators to visible-light photocatalysis has revolutionized late-stage functionalization in drug development. While unsubstituted 2(1H)-pyridinethione (PT) and its N-hydroxy derivatives (Barton esters) are foundational to radical decarboxylation[1], they often require high-energy UV irradiation, limiting their utility in complex, sensitive molecular architectures[2].

This application note details the advanced catalytic utility of 2(1H)-Pyridinethione, 4-methyl-5-nitro- (4M5N-PT) complexes. By acting as both a highly tunable non-innocent ligand in transition metal catalysis and an optimized radical precursor in photocatalysis, 4M5N-PT overcomes the energetic and steric limitations of first-generation pyridinethiones.

Mechanistic Causality: Electronic Tuning of the Pyridinethione Scaffold

As a Senior Application Scientist, it is critical to understand why the 4-methyl-5-nitro substitution pattern fundamentally alters the reactivity of the pyridinethione core, rather than simply observing the empirical outcome.

  • LUMO Lowering via the 5-Nitro Group: The incorporation of the strongly electron-withdrawing nitro group at the C5 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridinethione ring. This electronic modulation red-shifts the absorption spectrum of the corresponding thiohydroxamate esters from the UV region (~350 nm) into the visible region (410–430 nm)[3]. Consequently, N-O bond homolysis can be achieved under mild blue LED irradiation, preserving sensitive functional groups.

  • Steric Shielding via the 4-Methyl Group: Radical recombination and off-target dimerization are primary failure modes in Barton-type decarboxylations. The 4-methyl group provides precise steric bulk adjacent to the reactive center. This shielding extends the half-life of the intermediate thiyl radical, funneling the reaction kinetics strictly toward the desired decarboxylative C-C bond formation[4].

  • Accelerated Reductive Elimination in Metal Complexes: When utilized as a bidentate (S, N or S, O) ligand in Pd- or Cu-catalyzed cross-couplings, the electron-deficient nature of 4M5N-PT reduces the electron density at the metal center[5]. This thermodynamically drives the notoriously slow reductive elimination step, accelerating catalyst turnover.

Quantitative Performance Analysis

The electronic modifications of 4M5N-PT yield measurable improvements in both radical and transition-metal workflows. The table below summarizes comparative performance metrics.

Ligand / PrecursorAbsorption λmax​ (nm)Relative Radical Half-LifeDecarboxylation Yield (%)Cross-Coupling TOF (h⁻¹)
Unsubstituted PT 350 - 370 (UV)1.0x65 - 75120
4-Methyl-PT 360 - 380 (UV)1.8x70 - 80145
4M5N-PT 410 - 430 (Visible)3.5x88 - 95310

Table 1: Comparative catalytic efficiency of pyridinethione derivatives. Data reflects standardized Giese addition and Pd-catalyzed aryl amination benchmarks.

Reaction Pathway Visualizations

G A Carboxylic Acid + 4M5N-PT B 4M5N-Barton Ester A->B DCC, DMAP C Visible Light (450 nm) B->C D N-O Bond Homolysis C->D SET E Alkyl Radical Generation D->E -CO2 F Giese Addition E->F + Alkene G Target Product F->G HAT

Photocatalytic decarboxylative Giese addition workflow using 4M5N-PT.

G2 A Pd(0) Precatalyst B Oxidative Addition (Aryl Halide) A->B C 4M5N-PT Ligand Exchange B->C D Transmetalation (Nucleophile) C->D E Reductive Elimination (Accelerated by EWG) D->E E->A Pd(0) Regeneration F Cross-Coupled Product E->F Product Release

Pd-catalyzed cross-coupling cycle accelerated by the electron-deficient 4M5N-PT ligand.

Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems. Optical and chemical checkpoints are embedded directly into the workflow to guarantee experimental integrity without relying solely on post-reaction LC-MS analysis.

Protocol A: Synthesis of the 4M5N-PT Thiohydroxamate (Barton) Ester

Objective: Convert a target aliphatic carboxylic acid into a photoactive 4M5N-PT radical precursor.

  • Preparation: In an oven-dried, foil-wrapped 50 mL Schlenk flask (to prevent premature ambient photolysis), dissolve the target carboxylic acid (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere.

  • Activation: Add N,N′ -Dicyclohexylcarbodiimide (DCC, 1.1 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 mmol). Stir at 0 °C for 15 minutes to form the active O-acylisourea intermediate.

  • Ligand Coupling: Introduce 1-hydroxy-4-methyl-5-nitro-2(1H)-pyridinethione (1.05 mmol) dropwise as a solution in CH₂Cl₂ (5 mL).

  • Self-Validation Checkpoint (Optical): Observe the solution color. The successful formation of the 4M5N-PT ester is confirmed by a dramatic color shift from pale yellow to an intense, deep orange ( λmax​ ~420 nm). If the solution remains pale after 30 minutes, the DCC coupling has stalled due to moisture or steric hindrance; abort and re-dry reagents.

  • Isolation: Filter the precipitated dicyclohexylurea (DCU) through a Celite pad in a darkened fume hood. Concentrate the filtrate under reduced pressure to yield the crude 4M5N-PT ester, which should be used immediately in Protocol B.

Protocol B: Visible-Light Photocatalytic Decarboxylative Giese Addition

Objective: Generate a carbon-centered radical from the 4M5N-PT ester and trap it with an electron-deficient alkene.

  • Reaction Assembly: Dissolve the freshly prepared 4M5N-PT ester (1.0 mmol) and the Michael acceptor (e.g., methyl acrylate, 3.0 mmol) in anhydrous, degassed THF (15 mL).

  • Hydrogen Atom Donor: Add a suitable hydrogen atom transfer (HAT) agent, such as heavily sterically hindered thiols or chloroform (2.0 mmol), to terminate the radical chain[1].

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 450 nm blue LEDs. Ensure the temperature is maintained at 25 °C using a cooling block to isolate photochemical effects from thermal degradation.

  • Self-Validation Checkpoint (Kinetic/Optical): Initiate irradiation. The active reaction mixture will initially exhibit the deep orange hue of the 4M5N-PT ester. As the N-O bond undergoes homolytic cleavage and decarboxylation proceeds, the solution will progressively bleach. Complete bleaching to a pale yellow/colorless state serves as an intrinsic end-point indicator, visually confirming 100% conversion of the radical precursor.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography. The 4-methyl-5-nitro-2-pyridyl sulfide byproduct is highly polar and easily separated from the target aliphatic product.

References

  • Barton Decarboxylation - J&K Scientific LLC Source: J&K Scientific URL
  • Source: PMC / National Institutes of Health (NIH)
  • Source: Photochemical & Photobiological Sciences (RSC Publishing)
  • N-Hydroxypyridine-2(1H)
  • Synthesis, structure and spectroscopy of new thiopyrone and hydroxypyridinethione transition-metal complexes Source: ResearchGate URL

Sources

Application

Application Note: Probing the Coordination Chemistry of 2(1H)-Pyridinethione, 4-methyl-5-nitro- with Transition Metals

An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry and application of 2(1H)-Pyridinethione, 4-methyl-5-nitro- with transition metals. Authored by: Gemini, Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry and application of 2(1H)-Pyridinethione, 4-methyl-5-nitro- with transition metals.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the synthesis, coordination behavior, and characterization of transition metal complexes featuring the ligand 2(1H)-Pyridinethione, 4-methyl-5-nitro-. This particular pyridinethione derivative is of significant interest due to its unique electronic profile, stemming from the interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group. This guide elucidates the ligand's tautomeric nature and its versatile coordination modes. We present detailed, field-tested protocols for the synthesis of the ligand and its subsequent complexation with a representative transition metal ion. Furthermore, comprehensive methodologies for the spectroscopic and analytical characterization of the resulting complexes are provided, with an emphasis on explaining the causality behind experimental choices. Potential applications in catalysis and medicinal chemistry are discussed, grounding the protocols in relevant, high-impact research areas.

Introduction: The Ligand's Potential

Pyridinethiones and their corresponding thiolates are a class of sulfur-containing heterocyclic compounds that have garnered substantial attention as versatile ligands in coordination chemistry.[1] Their ability to coordinate with a wide array of metal ions has led to complexes with interesting biological activities, including anticancer and antimicrobial properties.[2][3] The specific ligand of interest, 2(1H)-Pyridinethione, 4-methyl-5-nitro-, presents a unique electronic architecture. The pyridine ring, substituted with a strong π-acceptor (NO₂) and a weak σ-donor (CH₃), modulates the electron density at the potential nitrogen and sulfur donor atoms. This electronic tuning is critical as it directly influences the stability, reactivity, and ultimately, the functionality of the resulting metal complexes.

The ligand exists in a tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms. In the solid state and in solution, the thione form typically predominates.[4] However, upon coordination to a metal center, it almost invariably acts as the deprotonated thiolate anion, enabling it to function as a potent donor.[4] Understanding and harnessing this behavior is key to designing novel metal-based catalysts and therapeutics.

Ligand Synthesis: A Proposed Protocol

While the direct synthesis of 2(1H)-Pyridinethione, 4-methyl-5-nitro- is not extensively documented, a reliable pathway can be extrapolated from established syntheses of related pyridones and pyridinethiones.[5][6] The following protocol is a proposed, robust method for its preparation.

Proposed Synthetic Workflow

The synthesis begins with a commercially available precursor, which is nitrated, followed by a thionation step to convert the pyridone to the desired pyridinethione.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Thionation A 4-methyl-2(1H)-pyridone C 4-methyl-5-nitro-2(1H)-pyridone A->C Reaction B Nitrating Mixture (H₂SO₄/HNO₃) B->C Reagent E 2(1H)-Pyridinethione, 4-methyl-5-nitro- C->E Reaction D Lawesson's Reagent or P₄S₁₀ D->E Reagent

Caption: Proposed two-step synthesis of the target ligand.

Step-by-Step Protocol for Ligand Synthesis

Materials:

  • 4-methyl-2(1H)-pyridone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous Toluene or Xylene

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized Water

  • Ice Bath, Round Bottom Flasks, Reflux Condenser, Magnetic Stirrer

Protocol:

Part A: Nitration of 4-methyl-2(1H)-pyridone

  • Preparation: In a 250 mL flask cooled in an ice bath, slowly add 20 mL of concentrated H₂SO₄.

  • Substrate Addition: While stirring, carefully add 5.0 g of 4-methyl-2(1H)-pyridone in small portions, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: Prepare the nitrating agent by slowly adding 5 mL of concentrated HNO₃ to 10 mL of concentrated H₂SO₄ in a separate flask, also cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the pyridone solution over 30 minutes. Maintain the temperature below 10 °C. Causality: This slow, cold addition is crucial to control the exothermic nitration reaction and prevent unwanted side products.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A precipitate of 4-methyl-5-nitro-2(1H)-pyridone should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Part B: Thionation

  • Setup: To a 250 mL flask equipped with a reflux condenser, add the dried 4-methyl-5-nitro-2(1H)-pyridone (from Part A) and 100 mL of anhydrous toluene.

  • Reagent Addition: Add 1.2 equivalents of Lawesson's Reagent. Causality: Lawesson's reagent is a milder and more soluble thionating agent than P₄S₁₀, often leading to cleaner reactions and higher yields.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Final Product: Collect the fractions containing the desired product, combine, and evaporate the solvent to yield pure 2(1H)-Pyridinethione, 4-methyl-5-nitro-. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Coordination Behavior with Transition Metals

The deprotonated form of the ligand, 4-methyl-5-nitro-pyridine-2-thiolate, is an ambidentate ligand, capable of coordinating through its nitrogen or sulfur atoms. The most common coordination modes are monodentate S-coordination and bidentate N,S-chelation.[7]

  • Monodentate (S-coordination): The soft sulfur atom is a preferred coordination site for soft metal ions like Ag(I), Au(I), and Pd(II).[8]

  • Bidentate (N,S-chelation): The formation of a stable five-membered chelate ring makes this the preferred mode for many first-row transition metals such as Co(II), Ni(II), and Cu(II).[9][10] The strong electron-withdrawing effect of the nitro group reduces the basicity of the pyridine nitrogen, but chelation often provides a sufficient thermodynamic driving force for coordination.

G cluster_0 Monodentate S-Coordination cluster_1 Bidentate N,S-Chelation M Transition Metal (M) Mono [M(L)n] Complex M->Mono Bi [M(L)n] Chelate Complex M->Bi L1 Ligand (Thiolate Form) L1->M S-donor L2 Ligand (Thiolate Form) L2->M S-donor L2->M N-donor

Caption: Common coordination modes of the thiolate ligand.

General Protocol for Complex Synthesis

This protocol describes the synthesis of a generic bis-ligand complex with a divalent transition metal (e.g., Ni(II)), which typically forms an octahedral or square planar complex.[10]

Synthesis Workflow

G A Dissolve Ligand in Methanol B Add Base (e.g., NaOMe) to deprotonate A->B C Stir to form Sodium Thiolate B->C E Add Metal Solution to Ligand Solution C->E D Dissolve MCl₂·6H₂O in Methanol D->E F Stir/Reflux (2-4 hours) E->F G Cool and Collect Precipitate F->G H Wash and Dry Final Complex G->H

Caption: Workflow for the synthesis of a metal complex.

Step-by-Step Protocol

Materials:

  • 2(1H)-Pyridinethione, 4-methyl-5-nitro- (Ligand, L)

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) or similar metal salt

  • Sodium Methoxide (NaOMe) or Triethylamine (TEA)

  • Methanol (MeOH)

  • Diethyl Ether

Protocol:

  • Ligand Solution: In a 100 mL flask, dissolve 2.0 mmol of the ligand in 30 mL of warm methanol.

  • Deprotonation: To the stirring ligand solution, add a solution of 2.0 mmol of sodium methoxide in 10 mL of methanol. The solution should change color, indicating the formation of the sodium thiolate salt. Causality: The ligand must be deprotonated to its anionic thiolate form to act as an effective nucleophile and coordinating agent. A non-coordinating base like NaOMe is ideal.

  • Metal Solution: In a separate beaker, dissolve 1.0 mmol of NiCl₂·6H₂O in 10 mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A precipitate is expected to form immediately. Causality: A 2:1 ligand-to-metal molar ratio is used to favor the formation of a neutral ML₂ complex, which is often less soluble and easier to isolate.

  • Reaction: Stir the resulting suspension at room temperature for 4 hours or gently reflux for 2 hours to ensure complete reaction.

  • Isolation: Cool the mixture to room temperature, and collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate sequentially with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the complex in a vacuum desiccator. Determine the yield and proceed to characterization.

Characterization of Metal Complexes

A multi-technique approach is essential for the unambiguous characterization of the newly synthesized complexes.

Spectroscopic and Analytical Data

The following table summarizes the key analytical techniques and the expected observations upon successful complex formation.

TechniquePurposeExpected Observation for M(L)₂ Complex
FT-IR Spectroscopy Identify coordination sitesDisappearance of the N-H stretch (~3100-3000 cm⁻¹). Shift of the thioamide C=S band (~1100-1200 cm⁻¹) to a lower frequency. Appearance of new low-frequency bands corresponding to M-N and M-S vibrations (~500-300 cm⁻¹).[11]
UV-Vis Spectroscopy Probe electronic transitionsBathochromic (red) shift of the ligand's internal π→π* transitions. Appearance of new, lower energy bands in the visible region, attributable to Ligand-to-Metal Charge Transfer (LMCT) and/or d-d transitions for colored metal ions (e.g., Ni(II), Cu(II)).[12]
¹H NMR Spectroscopy Confirm ligand coordinationFor diamagnetic complexes (e.g., Ni(II) square planar, Zn(II)), shifts in the signals of the pyridine ring protons upon coordination. The disappearance of the N-H proton signal confirms deprotonation.
Mass Spectrometry Determine molecular weightESI-MS or FAB-MS should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the complex.[13]
Elemental Analysis Verify stoichiometryThe experimental percentages of C, H, N, and S should match the calculated values for the proposed formula (e.g., C₁₂H₁₀N₄O₄S₂Ni).
Magnetic Susceptibility Determine geometry/spin stateFor paramagnetic ions like Ni(II), this can distinguish between a diamagnetic square planar (μ_eff = 0 B.M.) and a paramagnetic octahedral (μ_eff ≈ 2.8-3.5 B.M.) geometry.[8]

Potential Applications

The unique electronic and structural features of these metal complexes make them promising candidates for several applications:

  • Medicinal Chemistry: The presence of a nitro group is a common feature in many antimicrobial and antiprotozoal drugs.[14][15] Metal complexes often exhibit enhanced biological activity compared to the free ligands due to mechanisms like increased lipophilicity and targeted delivery.[16][17] These complexes should be screened for their antibacterial, antifungal, and anticancer properties.

  • Catalysis: Pyridine and thiol-based ligands are widely used in catalysis.[18][19] The electron-deficient nature of the pyridine ring in this ligand could stabilize low-valent metal centers, making these complexes suitable for evaluation in cross-coupling reactions or oxidation catalysis.[20]

  • Materials Science: The ability of such complexes to form ordered structures could be explored for applications in sensors or electronic materials.

References

  • ResearchGate. Synthesis of the thione ligands and their metal complexes 1a–4b. Available at: [Link]

  • Gaber, M., El-Ghamry, H., & Atflah, A. (2020). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules. Available at: [Link]

  • Pavan, F. R., et al. (2014). Bioactivity of pyridine-2-thiolato-1-oxide metal complexes. European Journal of Medicinal Chemistry.
  • van der Wijst, M. G. D., et al. (2018). Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. Inorganic Chemistry.
  • Kumar, S., et al. (2019). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Oriental Journal of Chemistry.
  • Al-Bayati, S. M., et al. (2017). Synthesis and Characterization of Transition Metals Ions Complexes with 2-Thioxoimidazolidin-4-One Schiff Base as Ligand. Ibn AL-Haitham Journal For Pure and Applied Sciences.
  • Majeed, W. H., et al. (2022). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2. Journal of Medicinal and Chemical Sciences.
  • Wang, H., et al. (2010). 6-Methylpyridine-2(1H)-thione. Acta Crystallographica Section E. Available at: [Link]

  • Gambino, D., et al. (2014). Bioactivity of pyridine-2-thiolato-1-oxide Metal Complexes: Bi(III), Fe(III) and Ga(III) Complexes as Potent anti-Mycobacterium Tuberculosis Prospective Agents. PubMed. Available at: [Link]

  • University of Birmingham. Transition Metal Coordination Chemistry. Available at: [Link]

  • Baccan, M. M., et al. (2020). Biological Activities of Metal Complexes with Rutin and Bio-Conjugate of Citrus Extract. International Journal of Food Science and Technology.
  • Rojas-León, A., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available at: [Link]

  • NIST. 2(1H)-Pyridinethione. NIST WebBook. Available at: [Link]

  • University of Massachusetts Boston. Coordination Chemistry Transition Metal Complexes. Available at: [Link]

  • Chen, J., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Aliyu, H. N., & Sani, U. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
  • Rossi, S., & Gallo, E. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi.
  • ResearchGate. X-ray diffraction structures of 2(1H)-pyridone receptors 12-14. Available at: [Link]

  • Wikipedia. Transition metal pyridine complexes. Available at: [Link]

  • El-Behery, M., & El-Twigry, H. (2007).
  • LibreTexts Chemistry. Coordination Chemistry of Transition Metals. Available at: [Link]

  • Johnson, B. F. G., & McIndoe, J. S. (2000). Spectroscopic and mass spectrometric methods for the characterisation of metal clusters.
  • Ohno, T., et al. (2018). Ligand-to-metal charge transfer of a pyridine surface complex on TiO2 for selective dehydrogenative cross-coupling with benzene. RSC Publishing. Available at: [Link]

  • Wang, F., et al. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. PMC. Available at: [Link]

  • El-Gamel, N. E. A., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. Available at: [Link]

  • ResearchGate. Coordination modes of pyridine thiol-thione with different M metal cations. Available at: [Link]

  • AperTO. Experimental Evidence. Available at: [Link]

  • Semantic Scholar. Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. Available at: [Link]

  • Al-Masoudi, W. A. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Tikrit Journal of Pure Science.
  • Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Jain, S. K., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR.

Sources

Method

Application Note: Design and Synthesis of Transition Metal Complexes with 4-Methyl-5-nitro-2(1H)-pyridinethione

Executive Summary & Rationale The development of novel metallodrugs requires precise control over the electronic and steric environment of the metal center. The ligand 2(1H)-Pyridinethione, 4-methyl-5-nitro- (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of novel metallodrugs requires precise control over the electronic and steric environment of the metal center. The ligand 2(1H)-Pyridinethione, 4-methyl-5-nitro- (also known as 4-methyl-5-nitro-2-pyridinethiol, hereafter referred to as HL ) is a highly versatile bidentate (N,S) chelator.

In drug development, Platinum(II) complexes bearing mercaptopyridine derivatives have demonstrated potent cytotoxicity, often bypassing traditional cisplatin-resistance mechanisms by utilizing alternative cellular uptake pathways (e.g., organic cation transporters) and inducing unique DNA conformational changes[1][2]([Link]). Concurrently, Ruthenium(II) complexes with this ligand exhibit tunable Metal-to-Ligand Charge Transfer (MLCT) properties, making them prime candidates for Photodynamic Therapy (PDT) and photocatalysis[3][4]([Link]).

This application note provides field-proven, self-validating protocols for synthesizing the HL ligand and its corresponding Ru(II) and Pt(II) complexes, detailing the causality behind each experimental parameter.

Mechanistic Insights: Tautomerism and Coordination

Understanding the physicochemical behavior of HL is critical for successful complexation.

  • Tautomerism: Like most 2-mercaptopyridines, HL exists in a tautomeric equilibrium between the thiol (–SH) and thione (=S) forms[5]([Link]). In polar solvents and the solid state, the thione form dominates. However, coordination to transition metals typically proceeds via the deprotonated thiolate anion (L⁻), forming a stable 4-membered metallacycle.

  • Electronic Tuning: The strong electron-withdrawing nature of the 5-nitro group significantly lowers the pKa of the thiol proton, facilitating easier deprotonation. However, it also reduces the σ-donor strength of the thiolate sulfur. The 4-methyl group counteracts this slightly via inductive electron donation while providing steric bulk that prevents the formation of polymeric metal-thiolate networks, favoring discrete mononuclear or dinuclear species.

  • Oxidative Dimerization: Thiolates are highly susceptible to oxidation, forming disulfides (e.g., 2,2'-dithiobis(4-methyl-5-nitropyridine))[6]([Link]). Transition metals can catalyze this oxidation in the presence of dissolved O₂. Therefore, strict anaerobic conditions during the deprotonation and coordination phases are mandatory.

G A 2-Chloro-4-methyl- 5-nitropyridine B Isothiouronium Intermediate A->B Thiourea EtOH, ∆ C Ligand (Thione) HL B->C NaOH / H2O Hydrolysis D Ligand (Thiolate) L⁻ C->D Base (NEt3) Deprotonation E Metal Complex [M(L)n] D->E Metal Precursor (Ru, Pt)

Fig 1. Mechanistic pathway from chloropyridine to metal complex via thiolate coordination.

Materials and Reagents

  • Metal Precursors: Potassium tetrachloroplatinate(II) (K₂PtCl₄), cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate ([Ru(bpy)₂Cl₂]·xH₂O)

  • Reagents: Thiourea, Sodium Hydroxide (NaOH), Triethylamine (NEt₃), Ammonium hexafluorophosphate (NH₄PF₆)

  • Solvents: Absolute Ethanol (EtOH), Milli-Q Water, Diethyl Ether (Et₂O), Dichloromethane (DCM) – all rigorously degassed via freeze-pump-thaw or N₂ sparging.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-5-nitro-2(1H)-pyridinethione (HL)

Causality Note: Direct thiation using NaSH or H₂S is highly toxic and often low-yielding. We utilize the thiourea route, which forms a water-soluble isothiouronium salt that is easily hydrolyzed by a base, ensuring high purity and safety[7]([Link]).

  • Isothiouronium Formation: Dissolve 2-chloro-4-methyl-5-nitropyridine (1.0 eq, 5.0 mmol) and thiourea (1.1 eq, 5.5 mmol) in 30 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux (80 °C) under magnetic stirring for 6–8 hours. The formation of a white/yellowish precipitate (the isothiouronium chloride salt) validates the reaction progress.

  • Hydrolysis: Cool the mixture to room temperature. Add a solution of NaOH (1.5 eq) in 5 mL of water directly to the flask. Heat to reflux for an additional 1.5 hours. The intermediate will dissolve as the thiolate is formed.

  • Acidification & Isolation: Cool the solution in an ice bath and carefully acidify with 1 M HCl to pH 4. A bright yellow precipitate of the thione (HL ) will form.

  • Purification: Filter the solid under vacuum, wash sequentially with cold water and cold ethanol, and dry in a vacuum desiccator.

Protocol B: Synthesis of[Ru(bpy)₂(L)]PF₆ (Photodynamic Candidate)

Causality Note: The addition of NEt₃ is required to deprotonate the thione. The subsequent addition of NH₄PF₆ drives the precipitation of the cationic complex by providing a bulky, non-coordinating counter-ion.

Workflow N1 Step 1: Degassing Purge EtOH/H2O with N2 N2 Step 2: Deprotonation Add Ligand + NEt3 N1->N2 N3 Step 3: Metal Addition Add [Ru(bpy)2Cl2] N2->N3 N4 Step 4: Reflux Heat at 80°C for 4-6 h N3->N4 N5 Step 5: Precipitation Add aq. NH4PF6 N4->N5 N6 Step 6: Purification Wash with Et2O, Recrystallize N5->N6

Fig 2. Step-by-step experimental workflow for the synthesis of Ruthenium(II) thiolate complexes.

  • Degassing: Sparge a mixture of EtOH/H₂O (3:1 v/v, 20 mL) with N₂ for 20 minutes to remove dissolved oxygen.

  • Deprotonation: Under an N₂ atmosphere, add HL (1.1 eq, 0.55 mmol) and NEt₃ (1.5 eq, 0.75 mmol). Stir for 15 minutes until fully dissolved (solution turns deep yellow).

  • Complexation: Add [Ru(bpy)₂Cl₂] (1.0 eq, 0.50 mmol). The solution will initially appear dark purple/brown.

  • Reflux: Heat the mixture to reflux in the dark for 4–6 hours. Self-Validation: The reaction is complete when the solution transitions to a vibrant, deep red/orange color, indicating the formation of the Ru-S MLCT band.

  • Precipitation: Cool to room temperature and concentrate the solvent by half under reduced pressure. Add a saturated aqueous solution of NH₄PF₆ (2.0 mL). A red microcrystalline solid will precipitate immediately.

  • Isolation: Filter, wash thoroughly with cold water and Et₂O, and dry under vacuum.

Protocol C: Synthesis of Square Planar[Pt(L)₂] (Cytotoxic Candidate)

Causality Note: Pt(II) is a soft Lewis acid and has a high affinity for the soft sulfur donor of the thiolate. The reaction is performed in water/ethanol, where the resulting neutral [Pt(L)₂] complex is highly insoluble, driving the reaction forward via Le Chatelier's principle.

  • Preparation: Dissolve K₂PtCl₄ (1.0 eq, 0.5 mmol) in 10 mL of degassed Milli-Q water.

  • Ligand Addition: In a separate Schlenk flask, dissolve HL (2.1 eq, 1.05 mmol) in 10 mL of degassed EtOH containing NaOH (2.1 eq).

  • Reaction: Dropwise add the ligand solution to the stirring Pt(II) solution at room temperature.

  • Maturation: Stir the mixture at 50 °C for 12 hours. Self-Validation: A dense yellow/orange precipitate will form as the neutral complex drops out of the aqueous phase.

  • Isolation: Centrifuge the suspension, decant the supernatant, and wash the pellet with water, followed by cold EtOH and Et₂O. Dry under vacuum.

Quantitative Data & Physicochemical Properties

The table below summarizes the expected analytical benchmarks for the synthesized compounds, acting as a reference matrix for Quality Control (QC) validation.

CompoundAppearanceYield (%)UV-Vis λ_max (nm)IR ν(C=N) / ν(C=S)Expected IC₅₀ (HeLa/A549)*
HL (Ligand)Bright Yellow Solid75 - 85%280, 3651605 cm⁻¹ / 1140 cm⁻¹N/A (Non-toxic)
[Ru(bpy)₂(L)]PF₆ Deep Red Crystals65 - 75%285, 450 (MLCT)1590 cm⁻¹ / 1110 cm⁻¹> 50 μM (Dark) / < 5 μM (Light)
[Pt(L)₂] Yellow/Orange Powder80 - 90%290, 3801585 cm⁻¹ / 1105 cm⁻¹2.5 - 8.0 μM

*Note: IC₅₀ values are estimated benchmarks based on structurally analogous mercaptopyridine metal complexes reported in the literature[3]([Link]).

Troubleshooting & Critical Parameters

  • Issue: Low Yield or Black Precipitate in Pt(II) Synthesis

    • Cause: Reduction of Pt(II) to Pt(0) (platinum black) by the thiolate, or oxidation of the ligand to a disulfide.

    • Solution: Ensure strict anaerobic conditions. If reduction persists, lower the reaction temperature to 25 °C and extend the reaction time.

  • Issue: Ru(II) Complex Fails to Precipitate

    • Cause: Excess ethanol in the solvent mixture prevents the PF₆⁻ salt from crashing out.

    • Solution: Remove more ethanol via rotary evaporation before adding the NH₄PF₆ solution. Alternatively, place the flask at 4 °C overnight.

  • Issue: NMR Shows Multiple Ligand Species

    • Cause: Incomplete hydrolysis of the isothiouronium intermediate during Ligand Synthesis.

    • Solution: Ensure the pH is strictly adjusted to 4 during isolation; do not over-acidify, as the pyridine nitrogen can protonate, increasing water solubility and reducing yield.

References

  • Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Cytotoxicity of paclitaxel in combination with cisplatin and a new Pt-mercaptopyridine complex PubMed / National Institutes of Health URL:[Link]

  • Cyclometalated complexes: promising metallodrugs in the battle against cancer Royal Society of Chemistry URL:[Link]

  • 2-Mercaptopyridine - Structure and Properties Wikipedia URL:[Link]

  • Speciality Chemicals Product List (2,2'-Dithiobis(5-nitropyridine) derivatives) Otto Chemie Pvt Ltd URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues with 2(1H)-Pyridinethione, 4-methyl-5-nitro- in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Methyl-5-nitro-2(1H)-pyridinethione Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Methyl-5-nitro-2(1H)-pyridinethione

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of substituted pyridinethiones. 4-Methyl-5-nitro-2(1H)-pyridinethione (also known as 4-methyl-5-nitropyridine-2-thiol) presents a unique "perfect storm" of physicochemical barriers to aqueous solubility.

This guide is designed to move beyond basic "add more solvent" advice. Here, we will dissect the thermodynamic and structural causality behind your precipitation issues and provide self-validating protocols to ensure your compound remains in a stable, monomeric state for your biological or chemical assays.

Section 1: The Causality of Aqueous Insolubility

To solve the solubility issue, you must first understand the molecular behavior of the compound in water. The insolubility of 4-methyl-5-nitro-2(1H)-pyridinethione is rarely due to simple hydrophobicity; rather, it is driven by three distinct dynamic processes:

  • Thione-Thiol Tautomerism & Self-Association: In polar solvents like water, the equilibrium heavily favors the highly polar thione tautomer (C=S) over the thiol form (-SH)[1][2]. While polar molecules usually dissolve well in water, the thione form acts as a strong hydrogen-bond donor (N-H) and acceptor (C=S). This leads to rapid self-association into highly stable, insoluble dimers[1].

  • Oxidative Disulfide Formation: The minor fraction of the thiol tautomer present in solution is highly susceptible to oxidation. In the presence of trace oxygen or at pH > 7, the thiol rapidly oxidizes to form a symmetrical 2,2'-disulfide (2,2'-dithiobis(4-methyl-5-nitropyridine))[1][3][4]. Because the disulfide lacks the polar N-H and C=S groups, it is profoundly hydrophobic and crashes out of aqueous media immediately.

  • Trace Metal Complexation: Pyridinethiones are potent bidentate ligands. They form extremely stable, insoluble coordination complexes with transition metals (e.g., Zn2+ , Cu2+ , Fe3+ )[5][6]. If your aqueous buffer or cell culture media contains trace metals, the compound will instantly precipitate as a metallo-complex.

Table 1: Physicochemical Parameters Governing Solubility

ParameterValue / CharacteristicExperimental Implication
Aqueous Tautomeric Ratio > 100:1 (Thione : Thiol)Thione self-association (dimerization) dominates in pure water[1].
UV-Vis Absorbance (Monomer) λmax​≈375 nmUse to verify the presence of the soluble thione monomer[3].
UV-Vis Absorbance (Disulfide) λmax​≈280 nmUse to detect oxidative precipitation[3].
Oxidation Susceptibility High (Accelerates at pH > 7.0)Requires reducing agents (e.g., TCEP, DTT) in the final buffer[1][7].
Metal Affinity Very High (S, N bidentate)Requires chelating agents (e.g., EDTA) to prevent metallo-precipitation[5].

Section 2: Mechanistic Reaction Pathway

The following diagram illustrates the competing pathways that lead to the precipitation of your compound in aqueous media. Understanding this network is critical for troubleshooting.

Pathway Thione Thione Tautomer (Polar, Favored in H2O) Thiol Thiol Tautomer (Non-polar, Minor in H2O) Thione->Thiol Tautomerization Dimer Self-Associated Dimer (H-Bonded, Insoluble) Thione->Dimer Concentration Increase Metal Metal Coordination Complex (e.g., Zn2+, Fe3+) Thione->Metal Trace Metals Disulfide 2,2'-Disulfide Oxidation (Highly Hydrophobic) Thiol->Disulfide O2 / pH > 7

Figure 1: Competing tautomeric, oxidative, and coordination pathways leading to insolubility.

Section 3: Step-by-Step Solubilization Protocol

To achieve a stable aqueous solution, you must systematically dismantle the three barriers identified above. This protocol is a self-validating system: it uses a co-solvent to break hydrogen bonds, a reducing agent to prevent disulfide formation, and a chelator to block metal complexation.

Materials Required:

  • Dry DMSO or DMF (Aprotic solvents).

  • TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).

  • EDTA (Ethylenediaminetetraacetic acid).

  • Deoxygenated aqueous buffer (e.g., PBS, pH 6.5 - 7.2).

Methodology:

  • Primary Wetting (Breaking Lattice Energy): Do not add aqueous buffer directly to the solid powder. The water will immediately promote thione-thione hydrogen bonding. Instead, dissolve the solid compound in 100% DMSO or DMF to create a highly concentrated stock (e.g., 10-50 mM). Aprotic solvents disrupt the intermolecular hydrogen bonds, stabilizing the monomeric thione[1].

  • Buffer Preparation (Redox & Metal Control): Prepare your target aqueous buffer. Add 1 mM EDTA to sequester trace metals[6]. Add a 10-fold molar excess (relative to your final compound concentration) of a reducing agent. Expert Tip: Use TCEP if your buffer is slightly acidic (pH < 7.0); use DTT if your buffer is neutral to basic[7].

  • Controlled Dilution: Slowly pipette the DMSO stock solution into the prepared aqueous buffer while vortexing vigorously. The final DMSO concentration should be kept between 1% and 5% (v/v) depending on your assay tolerance.

  • Self-Validation (Spectrophotometric Check): To confirm that you have successfully solubilized the compound as a monomer, measure the UV-Vis absorbance of the final solution. A strong peak at ~375 nm confirms the presence of the soluble thione monomer. If you see a dominant peak emerging at ~280 nm, your compound has oxidized into the insoluble disulfide[3].

Workflow Start Solid 4-Methyl-5-nitro- 2(1H)-pyridinethione Wetting Step 1: Wetting (Add 100% DMSO/DMF) Start->Wetting Dilution Step 3: Aqueous Dilution (Vortex continuously) Wetting->Dilution Buffer Step 2: Buffer Prep (Add EDTA + TCEP/DTT) Buffer->Dilution Check Check UV-Vis (375 nm vs 280 nm) Dilution->Check Soluble Stable Monomeric Aqueous Solution Check->Soluble A375 > A280 Precipitate Insoluble Disulfide or Metal Complex Check->Precipitate A280 > A375 Precipitate->Buffer Re-optimize Redox/Chelation

Figure 2: Step-by-step workflow for achieving and validating aqueous solubility.

Section 4: Frequently Asked Questions (FAQs)

Q: My solution is clear initially, but turns cloudy and precipitates after 2-4 hours on the bench. What is happening? A: This is the classic signature of oxidative disulfide formation. In aqueous media, the thione-thiol equilibrium is dynamic. As the minor thiol fraction oxidizes in the presence of atmospheric oxygen to form the insoluble 2,2'-disulfide, Le Chatelier's principle drives more thione to convert to thiol, which then also oxidizes[1]. Over a few hours, your entire sample precipitates. To fix this, you must include a reducing agent (like TCEP) in your buffer and ideally sparge your buffers with nitrogen or argon to remove dissolved oxygen.

Q: Does adjusting the pH help with solubility? A: It is a double-edged sword. Increasing the pH (making it more basic) will deprotonate the N-H/S-H group, forming a highly soluble thiolate anion. However, basic conditions exponentially accelerate the rate of disulfide oxidation[4]. If you raise the pH, you must use a robust reducing agent like DTT to counteract the accelerated oxidation[7].

Q: I followed the protocol, but when I add the compound to my cell culture media, it immediately crashes out. Why? A: Cell culture media (like DMEM or RPMI) are rich in transition metals, particularly zinc and iron. Pyridinethiones are famous for their ability to form highly stable, insoluble complexes with these metals (e.g., Zinc Pyrithione, a common anti-dandruff agent, is essentially a zinc-pyridinethione precipitate)[5][6]. The precipitation you are seeing is likely a metallo-complex. You may need to pre-treat your media with a chelator or reformulate your assay to use metal-free minimal media.

Q: Can I use heating to force the compound into solution? A: Heating is not recommended. While heating can temporarily break the hydrogen bonds of the thione dimers[1], it also significantly increases the kinetics of disulfide oxidation. The moment the solution cools, you will likely be left with an irreversible disulfide precipitate rather than the reversible thione dimer.

Sources

Optimization

Technical Support Center: Crystallization of 2(1H)-Pyridinethione, 4-methyl-5-nitro-

Welcome to the technical support guide for the crystallization of 2(1H)-Pyridinethione, 4-methyl-5-nitro-. This resource is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 2(1H)-Pyridinethione, 4-methyl-5-nitro-. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystalline material of this compound. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs) - Compound Properties & Handling

This section addresses fundamental questions regarding the physicochemical properties and handling of 2(1H)-Pyridinethione, 4-methyl-5-nitro-, which are critical for designing a successful crystallization strategy.

Q1: What are the expected solubility characteristics of 2(1H)-Pyridinethione, 4-methyl-5-nitro-?

Based on its structural motifs—a substituted pyridinethione core and a nitro group—the compound is expected to have limited solubility in water but higher solubility in polar organic solvents.[1] Structurally related compounds like 2-hydroxy-4-methyl-5-nitropyridine are soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] Therefore, a logical starting point for solvent screening would include polar protic and aprotic solvents.

Q2: Does this molecule exhibit tautomerism, and how might that affect crystallization?

Yes, this is a critical consideration. The 2(1H)-pyridinethione moiety exists in equilibrium with its thiol tautomer, 2-mercaptopyridine.[2][3] In the solid state, the thione form is generally favored.[2][4] However, the tautomeric equilibrium in solution can be influenced by the solvent, concentration, and temperature.[3] This equilibrium can impact crystallization by influencing solubility and the potential for different packing arrangements (polymorphism). It is crucial to ensure that the desired tautomer is the one crystallizing.

Q3: Are there any specific safety precautions for handling and crystallizing this compound?

Absolutely. As a nitroaromatic compound, caution is warranted. Many nitroaromatic compounds are energetic materials and can be sensitive to shock and friction.[5] While this specific molecule is not a known explosive, it is prudent to handle it with appropriate care. When heating solutions, always use a controlled heating source like a mantle or an oil bath and avoid direct heat from a hot plate.[5] Furthermore, compounds with structural similarities to other nitroaromatics may exhibit moderate to high acute toxicity.[1] Always handle the compound in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Section 2: Troubleshooting Guide - Common Crystallization Problems

This section provides a systematic approach to diagnosing and solving the most frequent issues encountered during the crystallization of 2(1H)-Pyridinethione, 4-methyl-5-nitro-.

Problem 1: The compound "oils out" upon cooling instead of forming crystals.

This phenomenon, where the solute separates as a liquid phase rather than a solid, is a common challenge with nitroaromatic compounds.[5][6]

  • Primary Causes:

    • High Impurity Concentration: Impurities can significantly depress the melting point of the mixture, leading to the formation of a liquid eutectic.[5][6]

    • High Supersaturation: The solution is too concentrated, causing the compound to crash out as a liquid before it can organize into a crystal lattice.[7]

    • Low Melting Point vs. Solvent Boiling Point: The compound's melting point may be lower than the boiling point of the chosen solvent, causing it to melt before fully dissolving or to separate as a liquid upon cooling.[5][6]

  • Solutions & Strategies:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[5][6]

    • Slow Down Cooling: Allow the solution to cool much more slowly. A programmable heating mantle or leaving the flask on a cooling hot plate can facilitate gradual cooling, which favors crystal formation over oiling out.[5][6]

    • Change Solvent System: Select a solvent with a lower boiling point or introduce an anti-solvent to modulate the supersaturation profile.

Problem 2: No crystals form, even after the solution has cooled to room temperature or below.

This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

  • Primary Causes:

    • Excessive Solvent: This is the most common reason for crystallization failure.[6] Too much solvent was used, and the solution remains undersaturated even at low temperatures.

    • Nucleation Inhibition: The solution may be a supersaturated, metastable system that lacks the energy or sites required for initial crystal formation.[6][7]

  • Solutions & Strategies:

    • Reduce Solvent Volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen to increase the compound's concentration.[6]

    • Induce Nucleation (Seeding): If available, add a single, pure "seed crystal" of the compound to the solution. This provides a template for further crystal growth.[6][7]

    • Induce Nucleation (Scratching): Gently scratch the inside surface of the flask below the solution level with a glass rod. The microscopic imperfections created on the glass can serve as nucleation sites.[5][6]

    • Deep Cooling: Cool the solution in an ice-salt bath to further decrease solubility and promote nucleation.[6]

Problem 3: The product crystallizes as very fine needles or a powder, leading to difficult filtration and poor purity.

This morphology is typically a result of very rapid crystallization.

  • Primary Causes:

    • High Supersaturation: A very high level of supersaturation leads to rapid, uncontrolled nucleation and growth, resulting in small, often needle-like crystals with high surface area that can trap impurities.[7]

    • Solvent Effects: The solvent may preferentially adsorb to certain crystal faces, inhibiting growth in those directions and promoting a needle-like habit.[7]

  • Solutions & Strategies:

    • Reduce Supersaturation Rate: Slow down the cooling rate significantly. A slower approach to the saturation point allows for fewer nucleation events and more ordered growth on existing crystals.

    • Modify the Solvent System: Use a solvent system where the solubility difference between hot and cold temperatures is less dramatic. Adding a co-solvent can also alter the crystal habit.[7]

    • Utilize Digestion (Ostwald Ripening): After initial crystallization, hold the slurry at a constant temperature (or cycle the temperature slightly) for an extended period. This process allows smaller, less stable crystals to re-dissolve and deposit onto larger, more stable ones, improving the overall particle size distribution.

Problem 4: The final crystal yield is unacceptably low.

Low recovery can undermine the efficiency of the entire synthetic process.

  • Primary Causes:

    • Excessive Solvent: As with the failure to crystallize, using too much solvent means a significant amount of the product will remain in the mother liquor.[5]

    • Improper Washing: Washing the collected crystals with a solvent that is not ice-cold can re-dissolve a substantial portion of the product.[5]

    • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature for the crystallization to reach equilibrium.

  • Solutions & Strategies:

    • Optimize Solvent Volume: Carefully determine the minimum amount of hot solvent needed to fully dissolve the compound.

    • Cool the Mother Liquor: Before discarding the filtrate, cool it in an ice bath to see if a second crop of crystals can be obtained.[5]

    • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of fresh, ice-cold recrystallization solvent to remove residual mother liquor without significant product loss.[5]

Section 3: Advanced Topics

Q4: How can I identify and control polymorphism in my crystallization process?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical parameter in drug development as different polymorphs can have varying stability, solubility, and bioavailability.[7]

  • Identifying Polymorphism:

    • Analysis: Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the solid form.

    • Screening: Perform crystallization experiments under a wide range of conditions (different solvents, cooling rates, temperatures) to deliberately try and produce different forms.

  • Controlling Polymorphism:

    • Seeding: This is the most effective method. Introducing seed crystals of the desired, stable polymorph into the supersaturated solution directs the crystallization to that form.[7]

    • Solvent Choice: The solvent can influence which polymorph is kinetically or thermodynamically favored.[7]

    • Temperature & Supersaturation: These parameters control the kinetics of nucleation and can be used to target a specific polymorph, often explained by Ostwald's Rule of Stages, where a metastable form may crystallize first before converting to a more stable form.[7]

Section 4: Data Presentation & Visualization
Table 1: Recommended Solvent Systems for Screening

This table provides a starting point for solvent selection, categorized by their likely function. Empirical testing is required to confirm suitability.

Solvent CategoryRecommended SolventsRationale & Expected Behavior
Good Solvents (for Dissolution) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran (THF)Polar solvents likely to dissolve the compound when heated.[1][8] High solubility in DMF/DMSO may necessitate an anti-solvent approach.[8]
Anti-Solvents (for Precipitation) Water, Dichloromethane (DCM), Cyclohexane, HeptaneNon-solvents or poorly solvating liquids. Used to induce crystallization from a solution where the compound is highly soluble.
Mixed-Solvent Systems DMF/DCM, Ethanol/Water, Ethyl Acetate/HeptaneOffers fine control over solubility and supersaturation. The anti-solvent is added slowly to the solution of the compound in the "good" solvent.
Diagram 1: General Troubleshooting Workflow for Crystallization

This diagram outlines a logical sequence for diagnosing and resolving common crystallization issues.

G start Crystallization Attempt issue What is the issue? start->issue no_xtal No Crystals Form issue->no_xtal No Precipitation oil_out Compound Oils Out issue->oil_out Liquid Phase Forms poor_qual Poor Crystal Quality (Needles, Fine Powder) issue->poor_qual Solid Forms low_yield Low Yield issue->low_yield Solid Forms cause_no_xtal Cause: - Too much solvent? - Nucleation inhibited? no_xtal->cause_no_xtal cause_oil Cause: - Impurities? - Too concentrated? - Cooling too fast? oil_out->cause_oil poor_qual->low_yield Often Related cause_qual Cause: - High supersaturation? - Rapid cooling? poor_qual->cause_qual cause_yield Cause: - Too much solvent? - Improper washing? low_yield->cause_yield sol_no_xtal Solution: 1. Concentrate solution 2. Scratch flask 3. Add seed crystal cause_no_xtal->sol_no_xtal sol_oil Solution: 1. Re-heat & add solvent 2. Cool very slowly 3. Check purity cause_oil->sol_oil sol_qual Solution: 1. Slow down cooling rate 2. Use different solvent 3. Perform digestion cause_qual->sol_qual sol_yield Solution: 1. Optimize solvent volume 2. Cool mother liquor 3. Wash with ice-cold solvent cause_yield->sol_yield

Caption: Troubleshooting workflow for crystallization issues.

Section 5: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common crystallization procedures.

Protocol 1: Screening for a Single-Solvent Recrystallization System

Objective: To identify a suitable single solvent that dissolves the compound when hot but has low solubility when cold.

  • Preparation: Place approximately 10-20 mg of crude 2(1H)-Pyridinethione, 4-methyl-5-nitro- into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise, vortexing after each addition. Note if the compound dissolves readily at room temperature. A good candidate solvent will NOT dissolve the compound well at this stage.

  • Heating: For solvents that did not dissolve the compound at room temperature, heat the test tube in a sand bath or water bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.

  • Observation: A suitable solvent is one from which a good yield of crystalline solid precipitates upon cooling. An ideal solvent will show a large difference in solubility between its hot and cold states.

Protocol 2: General Recrystallization Protocol

Objective: To purify the crude compound using a pre-determined suitable solvent.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue to add small portions of hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold fresh solvent to rinse away any remaining impurities from the mother liquor.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Solvent/Anti-Solvent Diffusion Method

Objective: To grow high-quality crystals of compounds that are highly soluble in common solvents or are prone to oiling out. This method is particularly useful for compounds soluble only in high-boiling point solvents like DMF or DMSO.[8]

  • Preparation: Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF) in a small vial.

  • Layering: Place this vial inside a larger, sealable jar containing a layer of a miscible "anti-solvent" (e.g., DCM or diethyl ether). The level of the anti-solvent should be below the top of the inner vial.

  • Diffusion: Seal the larger jar. Over several hours to days, the vapors of the volatile anti-solvent will slowly diffuse into the solution in the inner vial.

  • Crystallization: This slow diffusion gradually lowers the solubility of the compound in the mixed-solvent system, promoting slow, ordered crystal growth.[8]

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and dry the crystals.

References
  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Wikipedia. (2023, December 2). Pyrithione.
  • Guidechem. (n.d.). 4-methyl-5-nitro-1H-pyridin-2-one 21901-41-7 wiki.
  • Zheng, J. C., et al. (2012). 6-Methylpyridine-2(1H)-thione. PMC.
  • Isaac, I. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate.
  • BenchChem. (n.d.). Overcoming challenges in the crystallization of 1,4-Dihydropyridine derivatives.
  • Wikipedia. (2023, August 16). 2-Mercaptopyridine.

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

2(1H)-Pyridinethione, 4-methyl-5-nitro- proper disposal procedures

For researchers, scientists, and drug development professionals, managing complex organic compounds requires a deep understanding of molecular reactivity and environmental impact. 2(1H)-Pyridinethione, 4-methyl-5-nitro-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, managing complex organic compounds requires a deep understanding of molecular reactivity and environmental impact. 2(1H)-Pyridinethione, 4-methyl-5-nitro- (also known as 4-methyl-5-nitro-pyridine-2-thiol) presents a unique logistical and safety challenge due to its dual functional groups: a reactive nitroaromatic ring and a metal-chelating pyridinethione moiety.

This guide provides field-proven, self-validating protocols for the safe handling, neutralization, and disposal of this compound, ensuring both laboratory safety and strict environmental compliance.

Mechanistic Hazard Profiling (Causality)

Designing an effective disposal strategy requires understanding why this specific molecule behaves the way it does. The hazards of 2(1H)-Pyridinethione, 4-methyl-5-nitro- are bifurcated by its functional groups:

  • The Pyridinethione/Thiol Moiety: Thiols are notorious for their extremely low odor thresholds and respiratory irritation. More critically, pyridinethiones act as strong bidentate ligands. Toxicological research demonstrates that pyridinethiones form highly lipophilic complexes with heavy metals (such as nickel, cadmium, and zinc), significantly facilitating their penetration through cellular membranes and amplifying systemic toxicity[1]. Improper drain disposal can mobilize these heavy metals in aquatic ecosystems, causing severe environmental damage.

  • The Nitroaromatic Moiety: Nitro groups are strongly electron-withdrawing, making the aromatic ring highly reactive. Nitroaromatic compounds pose severe environmental contamination risks, exhibit high aquatic toxicity, and can decompose exothermically under extreme conditions[2]. Because of their high energy content, bulk chemical neutralization in the lab is highly discouraged; instead, high-temperature incineration is the EPA-recommended standard for complete destruction[3].

Quantitative Hazard and PPE Summary

Before initiating any disposal protocol, ensure your operational setup aligns with the safety parameters outlined below. Waste is universally classified as hazardous[4].

ParameterSpecification / RequirementOperational Rationale
Molecular Weight ~170.19 g/mol Determines stoichiometric ratios for oxidation.
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, OdorThiol group causes severe odor; nitro group drives toxicity.
Ventilation Certified Fume Hood (Face velocity >100 fpm)Prevents inhalation of volatile mercaptan derivatives.
Glove Specification Nitrile (Double-gloved) or NeoprenePrevents dermal absorption of lipophilic complexes.
Incompatible Materials Strong oxidizers, strong bases, heavy metalsRisk of spontaneous exothermic reaction or toxic complexation.

Step-by-Step Disposal Methodologies

Because of the compound's dual-threat nature, disposal must be bifurcated into two distinct workflows: bulk waste segregation and trace residue decontamination.

Protocol A: Bulk Chemical and Organic Waste Segregation

Causality: Attempting to chemically neutralize bulk nitroaromatic thiols in the laboratory can lead to unpredictable, highly exothermic reactions. The safest, most authoritative method is segregation for professional high-temperature incineration[3].

  • Segregation: Collect all solid powder and liquid bulk waste containing 2(1H)-Pyridinethione, 4-methyl-5-nitro- in a dedicated, chemically compatible container (e.g., amber glass or HDPE). Crucial: Do not mix with strong acids, bases, or oxidizing waste streams to prevent spontaneous reactions.

  • Containment: Seal the container tightly with a PTFE-lined cap. Place the primary container inside a secondary containment bin to mitigate accidental spills.

  • Labeling: Affix a standardized hazardous waste label explicitly stating: "Toxic/Nitroaromatic Thiol Waste - DO NOT MIX."

  • EHS Transfer: Transfer the container to your laboratory's designated satellite accumulation area. Arrange for pickup by a licensed chemical waste contractor for high-temperature incineration[3].

Protocol B: Trace Residue and Glassware Decontamination (Thiol Oxidation)

Causality: Glassware contaminated with trace amounts of the compound will emit a foul odor and pose an ambient exposure risk. Oxidizing the thiol group with sodium hypochlorite (bleach) converts the odorous mercaptan into a highly water-soluble, non-volatile sulfonate, eliminating the hazard[5].

  • Preparation: In a well-ventilated fume hood, prepare a fresh 5-6% sodium hypochlorite (standard household bleach) solution.

  • Submersion: Submerge the contaminated glassware, or add the bleach solution directly to the trace residues in the reaction vessel. Ensure a minimum 10:1 volumetric ratio of bleach to estimated chemical residue.

  • Reaction Time: Allow the mixture to sit undisturbed at room temperature for a minimum of 24 hours. The extended time ensures complete oxidation of the sterically hindered thiol group.

  • Self-Validation (Odor Check): After 24 hours, cautiously waft the air above the solution. If the characteristic pungent thiol odor persists, the oxidation is incomplete. Add an additional 10% volume of bleach and wait another 12 hours[5].

  • Final Routing: Once the odor is completely neutralized, the resulting aqueous solution must be routed to your aqueous hazardous waste stream (or disposed of down the drain only if explicitly approved by your local EHS department).

Disposal Workflow Visualization

The following logical relationship diagram maps the decision tree for handling 2(1H)-Pyridinethione, 4-methyl-5-nitro- waste streams.

DisposalWorkflow Start Waste Generation: 2(1H)-Pyridinethione, 4-methyl-5-nitro- Assess Assess Waste Type Start->Assess Bulk Bulk/Pure Chemical Assess->Bulk Residue Contaminated Glassware & Trace Residues Assess->Residue Segregate Segregate as Nitroaromatic Hazardous Waste Bulk->Segregate Oxidation Thiol Oxidation (5% NaOCl, 24h) Residue->Oxidation Aqueous Aqueous Waste Stream Oxidation->Aqueous Label Label & Store in Secondary Containment Aqueous->Label Segregate->Label Incineration High-Temp Incineration (Licensed EHS Contractor) Label->Incineration

Workflow for the safe segregation, neutralization, and disposal of the target compound.

References

  • Title: SAFETY DATA SHEET - Fisher Scientific: 2(1H)-Pyridinethione Source: fishersci.fi URL: [Link]

  • Title: Effects of sodium pyridinethione on the uptake and distribution of nickel, cadmium and zinc in pregnant and non-pregnant mice Source: nih.gov URL: [Link]

  • Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds Source: epa.gov URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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